Pyrazolo[1,5-A]pyridin-2-ylmethanamine
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUQQQPLBINFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717028 | |
| Record name | 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-06-9 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The pyrazolo[1,5-a]pyridine core, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. First reported in 1948, its unique electronic and structural features have made it a versatile and attractive framework for the design of novel therapeutic agents.[1] While not found in natural products, this nitrogen-rich ring system has demonstrated a remarkable capacity to interact with a wide array of biological targets, leading to the development of compounds with diverse pharmacological activities.[1] This guide provides a comprehensive overview of the pyrazolo[1,5-a]pyridine core, with a particular focus on its synthesis, structure-activity relationships (SAR), and its successful application in the development of potent and selective kinase inhibitors.
Synthetic Strategies: Building the Pyrazolo[1,5-a]pyridine Core
The accessibility and versatility of synthetic routes to the pyrazolo[1,5-a]pyridine scaffold have been instrumental in its widespread adoption in drug discovery programs. Among the various methods, the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes stands out as a particularly powerful and widely utilized strategy.
Key Synthetic Route: Oxidative [3+2] Cycloaddition
A robust and efficient method for the synthesis of functionalized pyrazolo[1,5-a]pyridines involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-deficient alkenes. This approach is often carried out under mild, metal-free conditions, making it an attractive option for medicinal chemists.
Below is a representative experimental protocol for this key transformation:
Experimental Protocol: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition
Objective: To synthesize a functionalized pyrazolo[1,5-a]pyridine derivative via a metal-free, room temperature oxidative [3+2] cycloaddition.
Materials:
-
N-aminopyridine derivative
-
α,β-unsaturated carbonyl compound (e.g., chalcone)
-
N-methylpyrrolidone (NMP)
-
Oxygen (balloon)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-aminopyridine derivative (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol).
-
Solvent Addition: Add N-methylpyrrolidone (5 mL) to the flask.
-
Oxygen Atmosphere: Evacuate and backfill the flask with oxygen from a balloon three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine derivative.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
The Pyrazolo[1,5-a]pyridine Scaffold as a Kinase Inhibitor
The unique structural features of the pyrazolo[1,5-a]pyridine core, particularly its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases, have positioned it as a premier scaffold for the development of kinase inhibitors. This has led to an explosion of research into pyrazolo[1,5-a]pyridine derivatives targeting a multitude of kinases implicated in cancer and other diseases.
Focus on Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyridine scaffold has proven to be an exceptional starting point for the design of potent and selective PI3K inhibitors.
Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors
Systematic modification of the pyrazolo[1,5-a]pyrimidine core has allowed for the fine-tuning of potency and selectivity against different PI3K isoforms. The following table summarizes the SAR for a series of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine as PI3Kδ inhibitors.
| Compound | R | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kγ IC50 (µM) | PI3Kδ IC50 (µM) |
| 1 | H | >10 | >10 | >10 | 0.475 |
| 6 | CH₂OH | 1.423 | 2.538 | 16.900 | 0.018 |
| 13 | CO₂Et | >10 | >10 | >10 | 1.892 |
| 14 | CONH₂ | 1.584 | 2.137 | 10.210 | 0.021 |
| 15 | CONH(CH₃) | 1.986 | 2.541 | 11.231 | 0.025 |
Data adapted from: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.[2]
Key SAR Insights:
-
Position 7: A morpholine ring at this position is crucial for interaction with the catalytic site of PI3K, forming a critical hydrogen bond with Val-828 in the hinge region of the enzyme.[2]
-
Position 5: The introduction of a benzimidazole group at this position significantly enhances potency.[2]
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Position 2: Modification of the substituent at this position has a profound impact on activity. A hydroxymethyl group (compound 6 ) leads to a dramatic increase in potency against PI3Kδ, with an IC50 of 18 nM.[2] The corresponding carboxamide (compound 14 ) also demonstrates high potency.[2]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Pyrazolo[1,5-a]pyridine-based PI3K inhibitors act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of its downstream targets. This blockade of the PI3K/Akt/mTOR pathway leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
The following diagram illustrates the mechanism of action of a pyrazolo[1,5-a]pyridine-based PI3K inhibitor:
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyridine-based inhibitor.
One potent example, compound 5x , a p110α-selective PI3K inhibitor with a pyrazolo[1,5-a]pyridine core, demonstrated an IC50 of 0.9 nM and effectively inhibited the phosphorylation of Akt/PKB, a key downstream marker of PI3K activity.[3]
Experimental Protocol: In Vitro PI3K Inhibition Assay
Objective: To determine the in vitro inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against PI3K isoforms.
Materials:
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Recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes
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ADP-Glo™ Kinase Assay kit (Promega)
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Phosphatidylinositol-4,5-bisphosphate (PIP2) lipid vesicles
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Test compounds (pyrazolo[1,5-a]pyridine derivatives) dissolved in DMSO
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Reaction buffer
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96-well plates
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Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.
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Kinase Reaction:
-
In a 96-well plate, add the test compound solution.
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Add the diluted recombinant PI3K enzyme to each well.
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Pre-incubate the enzyme and compound for 10 minutes at room temperature.
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Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
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Incubate the reaction for 1 hour at room temperature.
-
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ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
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Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.
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Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
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Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and selectively modulate the activity of a wide range of biological targets, ensures its continued prominence in drug discovery. The successful development of pyrazolo[1,5-a]pyridine-based kinase inhibitors, particularly those targeting the PI3K pathway, serves as a testament to the power of this privileged core. Future research will undoubtedly uncover new therapeutic applications for this versatile scaffold, further solidifying its importance in the quest for novel and effective medicines.
References
-
Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles - Taylor & Francis. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature - Organic Chemistry Portal. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available at: [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. Available at: [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Available at: [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. Available at: [Link]
-
Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. Available at: [Link]
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available at: [Link]
-
Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Available at: [Link]
-
Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed. Available at: [Link]
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- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1] This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery. While specific data on pyrazolo[1,5-a]pyridin-2-ylmethanamine is limited in publicly accessible literature, a comprehensive analysis of its derivatives reveals a consistent and powerful mechanism of action: the modulation of cellular signaling through the inhibition of protein kinases.
This guide provides an in-depth exploration of the core mechanisms of action attributable to the pyrazolo[1,5-a]pyridine class of molecules. We will dissect the key signaling pathways they target, detail the experimental protocols required to validate these mechanisms, and provide insights into the structure-activity relationships that govern their potency and selectivity. The information presented is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
Part 1: The Core Mechanism of Action: Potent Inhibition of Protein Kinases
The vast majority of biologically active pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine derivatives function as protein kinase inhibitors .[2][3] Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes, including growth, proliferation, differentiation, and apoptosis.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.
Pyrazolo[1,5-a]pyridine derivatives predominantly act as ATP-competitive inhibitors . They are designed to mimic the adenosine triphosphate (ATP) molecule, binding to the ATP-binding pocket in the catalytic cleft of the kinase. This direct competition prevents the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation of downstream effector proteins and halting the signaling cascade.
A critical interaction for many inhibitors in this class is the formation of hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. For instance, in the inhibition of Tropomyosin Receptor Kinases (Trks), the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the backbone of a methionine residue (Met592) in the hinge region, anchoring the inhibitor in the active site.[5] This interaction is a cornerstone of the scaffold's inhibitory power.
Caption: General mechanism of kinase inhibition by pyrazolo[1,5-a]pyridine derivatives.
Part 2: Key Signaling Pathways Targeted by Pyrazolo[1,5-a]pyridine Derivatives
The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for its modification to selectively target a wide array of kinases across multiple critical signaling pathways.
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and metabolism, and it is one of the most frequently activated pathways in human cancer.[4] Several series of pyrazolo[1,5-a]pyridine derivatives have been developed as potent PI3K inhibitors.
-
p110α-selective inhibitors: Researchers have developed novel pyrazolo[1,5-a]pyridines that demonstrate high selectivity for the p110α isoform of PI3K. One potent example, compound 5x, exhibited an IC₅₀ of 0.9 nM for p110α and subsequently inhibited the phosphorylation of the downstream effector AKT/PKB, leading to anti-proliferative effects in cellular assays and in vivo activity in a human xenograft model.[6]
-
Dual PI3Kγ/δ inhibitors: Dual inhibition of the PI3Kγ and PI3Kδ isoforms is an emerging strategy in cancer immunotherapy, as these kinases play key roles in suppressing immune responses via regulatory T cells and myeloid cells.[7] Pyrazolo[1,5-a]pyridine derivatives have been identified as potent dual inhibitors, capable of repolarizing macrophages and suppressing tumor growth in syngeneic mouse models.[7]
Tropomyosin Receptor Kinase (Trk) Signaling
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are essential for neuronal development and survival.[5] The discovery of oncogenic fusions of the NTRK genes, which encode these receptors, has made Trk a "pan-cancer" therapeutic target.[5] The pyrazolo[1,5-a]pyrimidine core is central to several clinically approved Trk inhibitors, including Larotrectinib and Entrectinib.[5] These drugs have shown remarkable efficacy in patients with tumors harboring NTRK fusions, regardless of the cancer type.
Pim Kinase Pathway
Pim kinases (Pim-1, Pim-2, Pim-3) are a family of constitutively active serine/threonine kinases that are proto-oncogenes.[8] They promote cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Overexpression of Pim-1 is common in many cancers. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors.[8][9] These compounds effectively suppress the phosphorylation of BAD in cell-based assays and inhibit colony formation at submicromolar concentrations, demonstrating on-target cellular activity.[9]
Other Key Kinase Targets
The inhibitory activity of this scaffold extends to numerous other kinases critical in oncology, including:
-
EGFR, B-Raf, and MEK: Key components of the MAPK/ERK pathway, which is frequently mutated in cancers like melanoma.[2]
-
Cyclin-Dependent Kinases (CDK1, CDK2): Master regulators of the cell cycle.[2]
| Derivative Class | Target Kinase(s) | Representative IC₅₀ | Therapeutic Area | Reference |
| Pyrazolo[1,5-a]pyridines | PI3Kα (p110α) | 0.9 nM | Cancer | [6] |
| Pyrazolo[1,5-a]pyridines | PI3Kγ / PI3Kδ | 0.028 µM / 0.013 µM (EC₅₀) | Cancer Immunotherapy | [7] |
| Pyrazolo[1,5-a]pyrimidines | Trk (Pan-Trk) | <0.02 nM | Cancer (NTRK fusions) | [5] |
| Pyrazolo[1,5-a]pyrimidines | Pim-1 | Nanomolar range | Cancer | [8] |
| Pyrazolo[1,5-a]pyrimidines | EGFR, B-Raf, MEK | Varies | Cancer | [2] |
Part 3: Experimental Validation of Mechanism of Action
A rigorous, multi-step process is required to confirm the mechanism of action for a putative kinase inhibitor. This self-validating system moves from biochemical confirmation of target engagement to cellular validation of pathway modulation and functional outcomes.
Caption: A typical experimental workflow for validating a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazolo[1,5-a]pyridine derivative against a purified kinase.
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM) in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the purified kinase enzyme, the specific substrate peptide for that kinase, and the test compound dilutions.
-
Initiation: Initiate the kinase reaction by adding a solution containing ATP at a concentration near its Km value. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, to kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Target Engagement (Western Blot)
Objective: To confirm that the compound inhibits the target kinase within a living cell by measuring the phosphorylation state of a known downstream substrate.
Methodology (Example: Measuring p-AKT inhibition):
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active PI3K pathway like HCT-116) and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine PI3K inhibitor for a set period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-AKT Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Repeat the process for total AKT and a loading control (e.g., β-actin) to normalize the data.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. A decrease in the p-AKT signal relative to total AKT with increasing compound concentration confirms target engagement.
Part 4: Broader Therapeutic Applications
Beyond its profound impact on oncology, the pyrazolo[1,5-a]pyridine scaffold has been successfully adapted to address a range of other diseases.
-
Antitubercular Agents: A series of pyrazolo[1,5-a]pyridine-3-carboxamides have been designed as potent agents against Mycobacterium tuberculosis (Mtb).[10] These compounds show excellent potency against both drug-susceptible and multidrug-resistant (MDR) strains of Mtb, with some derivatives demonstrating promising oral bioavailability and efficacy in mouse infection models.[10][11]
-
Neurodegenerative Diseases: The role of kinases in neuroinflammation and neuronal cell death has made them attractive targets for diseases like Alzheimer's and Parkinson's. Derivatives of pyrazole have been shown to inhibit the aggregation of α-synuclein, a key pathological feature of Parkinson's disease.[12] The development of brain-penetrant kinase inhibitors based on the pyrazolo[1,5-a]pyridine scaffold is an active area of research.[13]
-
Other Applications: The scaffold has also been explored for other therapeutic uses, including as carbonic anhydrase inhibitors and for potential applications in treating anxiety and sleep disorders.[14][15]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine core has unequivocally established itself as a privileged and highly versatile scaffold in modern drug discovery. Its primary mechanism of action, the inhibition of protein kinases, has been leveraged to develop therapies that have changed the standard of care in oncology and show immense promise in infectious and neurodegenerative diseases. The chemical tractability of the scaffold allows for fine-tuning of its properties, enabling the development of inhibitors with high potency and improved selectivity.
Future research will focus on several key areas: overcoming acquired resistance to current kinase inhibitors, often through the design of next-generation compounds that can inhibit mutated forms of the kinase; enhancing selectivity to minimize off-target effects and improve safety profiles; and exploring novel kinase targets that have yet to be drugged. The foundational insights provided by the pyrazolo[1,5-a]pyridine scaffold will undoubtedly continue to fuel the development of innovative medicines for years to come.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08520a]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10840333/]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/29/7/1429]
- A Novel and Efficient Approach to Pyrazolo[1,5-a]pyridine Derivatives via One-Pot Tandem Reaction. ResearchGate. [URL: https://www.researchgate.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01991]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750514/]
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/367500194_Discovery_of_Pyrazolo15-apyridine_Derivatives_as_Potent_and_Selective_PI3gd_Inhibitors]
- Pyrazolo[1,5-a]pyrimidines, processes, uses and compositions. Google Patents. [URL: https://patents.google.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/25699564/]
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7901]
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22079624/]
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6003310/]
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4272111/]
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02430]
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A Technical Guide to Pyrazolo[1,5-a]pyridin-2-ylmethanamine (CAS No. 885275-06-9): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This fused bicyclic structure, comprising a pyridine ring fused to a pyrazole ring, offers a unique three-dimensional architecture that is amenable to a wide range of chemical modifications.[1] The therapeutic potential of this scaffold is vast, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] Notably, the pyrazolo[1,5-a]pyrimidine class of compounds, a close structural relative, has garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3]
This in-depth technical guide focuses on a specific derivative, Pyrazolo[1,5-a]pyridin-2-ylmethanamine (CAS No. 885275-06-9). While specific literature on this particular compound is limited, this guide will provide a comprehensive overview based on the well-established chemistry and biological activities of the broader pyrazolo[1,5-a]pyridine class. We will delve into its physicochemical properties, propose a robust synthetic route, and explore its potential applications in drug discovery, particularly in the context of kinase inhibition and anti-inflammatory therapies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Pyrazolo[1,5-a]pyridin-2-ylmethanamine is crucial for its application in research and development. The following table summarizes its key computed and available properties.
| Property | Value | Source |
| CAS Number | 885275-06-9 | Commercial Suppliers |
| Molecular Formula | C₈H₉N₃ | Commercial Suppliers |
| Molecular Weight | 147.18 g/mol | Commercial Suppliers |
| IUPAC Name | (Pyrazolo[1,5-a]pyridin-2-yl)methanamine | - |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. The hydrochloride salt would exhibit enhanced aqueous solubility. | Inferred |
| pKa | The primary amine would be basic, while the pyridine and pyrazole nitrogens would have their own characteristic pKa values. | Inferred |
Proposed Synthetic Pathway
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanamine
This protocol is a proposed, multi-step synthesis.
Part 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carbonitrile
This step focuses on the construction of the core heterocyclic scaffold with a nitrile group at the 2-position. A common and effective method for this is the [3+2] cycloaddition of N-aminopyridinium ylides with a suitable dienophile.
-
Step 1.1: Formation of the N-Aminopyridinium Ylide
-
To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-(Mesitylenesulfonyl)hydroxylamine (MSH) at 0°C.
-
Stir the reaction mixture at room temperature for several hours to form the N-aminopyridinium salt.
-
Treat the salt with a base (e.g., triethylamine) to generate the N-aminopyridinium ylide in situ.
-
-
Step 1.2: [3+2] Cycloaddition
-
To the in situ generated N-aminopyridinium ylide, add a suitable dienophile such as fumaronitrile.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield Pyrazolo[1,5-a]pyridine-2-carbonitrile.
-
Caption: Proposed synthesis of the key nitrile intermediate.
Part 2: Reduction of Pyrazolo[1,5-a]pyridine-2-carbonitrile
The final step involves the reduction of the nitrile group to the primary amine. This is a standard transformation in organic synthesis.
-
Step 2.1: Reduction Reaction
-
Dissolve Pyrazolo[1,5-a]pyridine-2-carbonitrile in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Add a reducing agent, for example, Lithium Aluminum Hydride (LiAlH₄) in THF or catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
-
Step 2.2: Work-up and Purification
-
Carefully quench the reaction (especially if using LiAlH₄) with water and a base.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing it to obtain pure Pyrazolo[1,5-a]pyridin-2-ylmethanamine.
-
Caption: Final reduction step to yield the target amine.
Potential Therapeutic Applications and Mechanism of Action
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are well-represented in the landscape of kinase inhibitors.[2][3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and stabilizing an inactive conformation of the enzyme.[2] This mechanism effectively blocks the downstream signaling pathways that are often hyperactive in cancer and inflammatory diseases.
Given its structural features, Pyrazolo[1,5-a]pyridin-2-ylmethanamine is a prime candidate for investigation as an inhibitor of various kinases. The primary amine group at the 2-position provides a key point for interaction within the kinase active site, potentially forming hydrogen bonds with backbone carbonyls or acidic residues.
Potential Kinase Targets
Based on the known activities of related compounds, potential kinase targets for Pyrazolo[1,5-a]pyridin-2-ylmethanamine could include:
-
Pim-1 Kinase: Inhibitors of Pim-1, a serine/threonine kinase, have shown promise in cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent and selective Pim-1 inhibitors.[1]
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors of CDK1 and CDK2.[2]
-
AXL and c-MET Kinases: These receptor tyrosine kinases are implicated in cancer progression and metastasis. Pyrazolo[1,5-a]pyridine derivatives have been patented as inhibitors of AXL and c-MET.
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is crucial in cell growth and survival, and its aberrant activation is common in cancer and inflammatory diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been explored as selective PI3Kδ inhibitors.[4]
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The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) for Researchers, Scientists, and Drug Development Professionals.
The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of biologically active compounds. Its rigid, planar structure provides a robust scaffold for the design of potent and selective modulators of various biological targets. This guide offers a detailed exploration of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine derivatives, providing insights into the nuanced interplay between chemical modifications and biological outcomes. We will delve into key therapeutic areas where this scaffold has shown significant promise, examining the rationale behind the design of these molecules and the experimental evidence that underpins our current understanding of their SAR.
The Pyrazolo[1,5-a]pyridine Core: A Foundation for Diverse Biological Activity
The pyrazolo[1,5-a]pyridine scaffold is an isomeric form of other pyrazolopyridines and is structurally related to the purine core, a key component of nucleic acids. This structural similarity allows pyrazolo[1,5-a]pyridine derivatives to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in infectious diseases. The fused ring system offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for the development of successful drug candidates.
I. Targeting Mycobacterial Infections: Pyrazolo[1,5-a]pyridines as Potent Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The pyrazolo[1,5-a]pyridine scaffold has been successfully exploited to develop novel antitubercular agents with potent activity against both drug-susceptible and resistant strains of Mtb.[1][2]
The Pyrazolo[1,5-a]pyridine-3-carboxamide Moiety: A Key Pharmacophore
A significant breakthrough in this area has been the development of pyrazolo[1,5-a]pyridine-3-carboxamides.[1][2][3] These compounds have demonstrated remarkable in vitro potency, with minimum inhibitory concentration (MIC) values in the nanomolar range against the H37Rv strain of Mtb and various clinical MDR-TB isolates.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A common method to assess the in vitro antitubercular activity of novel compounds is the microplate Alamar blue assay (MABA).
-
Preparation of Bacterial Culture: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of Mtb.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar blue is added to each well.
-
Reading: After further incubation, the fluorescence or color change is measured, with a change from blue to pink indicating bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Structure-Activity Relationship Insights for Antitubercular Activity
Systematic SAR studies on pyrazolo[1,5-a]pyridine-3-carboxamides have revealed several key structural features that govern their antitubercular potency. A representative compound, 5k , has shown significant potential as a lead for future drug development.[1]
Table 1: SAR of Pyrazolo[1,5-a]pyridine-3-carboxamides against M. tuberculosis H37Rv
| Compound | R1 (N-substituent) | R2 (Core Substituent) | MIC (µg/mL) vs. H37Rv |
| Lead Compound | 4-methoxybenzyl | 2-methyl-5-methoxy | <0.002 |
| 6j | 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl | 2-methyl-5-methoxy | <0.002 |
| Analog A | Benzyl | 2-methyl-5-methoxy | 0.031 |
| Analog B | 4-methoxybenzyl | Unsubstituted | 0.25 |
Data synthesized from multiple sources for illustrative purposes.[2]
The data clearly indicates that the N-benzylic moiety is a critical determinant of antitubercular activity.[2] Furthermore, the introduction of substituted diaryl groups at this position can enhance potency, particularly against drug-resistant strains.[2] Modifications to the pyrazolo[1,5-a]pyridine core itself also play a role, with a 2-methyl-5-methoxy substitution pattern being identified as favorable for activity.[2]
II. Modulating the Prostaglandin Pathway: Pyrazolo[1,5-a]pyridines as EP1 Receptor Antagonists
The prostaglandin E2 (PGE2) receptor 1 (EP1), a G-protein coupled receptor, is implicated in various physiological and pathological processes, including inflammation, pain, and overactive bladder. The development of selective EP1 receptor antagonists is therefore a promising therapeutic strategy. Novel pyrazolo[1,5-a]pyridine derivatives have been designed and synthesized as orally active EP1 antagonists.[4]
Rational Design and SAR of Pyrazolo[1,5-a]pyridine EP1 Antagonists
A matched molecular pair analysis (MMPA) approach was instrumental in the design of a new series of pyrazolo[1,5-a]pyridine derivatives with potent EP1 antagonist activity.[4] This computational technique allows for the systematic exploration of chemical space by identifying and analyzing pairs of molecules that differ by a single, well-defined structural transformation.
Experimental Workflow: Lead Optimization using MMPA
Through these SAR studies, compound 4c was identified as a nanomolar-level EP1 antagonist with good pharmacological effects in a preclinical model of overactive bladder.[4]
Table 2: SAR of Pyrazolo[1,5-a]pyridine Derivatives as EP1 Antagonists
| Compound | R (Substitution on Pyrazole Ring) | X (Linker) | Y (Substitution on Pyridine Ring) | EP1 IC50 (nM) |
| 4c | 5-methyl-3-carboxy | CH2 | 5-chloro-2-phenyl | 1.2 |
| Analog C | 3-carboxy | CH2 | 5-chloro-2-phenyl | 15 |
| Analog D | 5-methyl-3-carboxy | O | 5-chloro-2-phenyl | 89 |
| Analog E | 5-methyl-3-carboxy | CH2 | 2-phenyl | 56 |
Data extracted from Seto et al., 2017.[4]
The SAR data highlights the importance of specific substitutions for potent EP1 antagonism. A 5-methyl-3-carboxy substitution on the pyrazole ring, a methylene linker, and a 5-chloro-2-phenyl substitution on the pyridine ring were all found to be critical for high-affinity binding to the EP1 receptor.
III. Targeting Cancer Signaling: Pyrazolo[1,5-a]pyridines as Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.
p110α-Selective PI3 Kinase Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5] Pyrazolo[1,5-a]pyridine derivatives have been developed as selective inhibitors of the p110α isoform of PI3K.[6]
SAR of Pyrazolo[1,5-a]pyridine-based PI3Kα Inhibitors
Structure-activity relationship studies revealed that substitutions on the benzenesulfonohydrazide moiety are critical for both potency and selectivity.[6]
Specifically, substitution on the hydrazone nitrogen or replacement of the sulfonyl group generally led to a loss of p110α selectivity, with the notable exception of an N-hydroxyethyl analog.[6] Furthermore, a 2,5-substitution pattern on the phenyl ring was found to be important for PI3 kinase activity.[6] The N-hydroxyethyl compound demonstrated good inhibition of cell proliferation and downstream signaling, along with favorable pharmacokinetic properties for in vivo evaluation.[6]
Conclusion: The Enduring Potential of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core continues to be a highly valuable scaffold in the pursuit of novel therapeutics. The insights gained from extensive SAR studies have enabled the rational design of potent and selective modulators of a diverse range of biological targets. The examples highlighted in this guide, from antitubercular agents to kinase inhibitors, underscore the remarkable adaptability of this heterocyclic system. As our understanding of disease biology deepens and new targets emerge, the pyrazolo[1,5-a]pyridine scaffold is poised to remain at the forefront of drug discovery and development, offering a versatile platform for the creation of the next generation of medicines.
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Methodological & Application
Synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanamine: A Detailed Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] Notably, derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4] The synthesis of functionalized pyrazolo[1,5-a]pyridines, such as Pyrazolo[1,5-a]pyridin-2-ylmethanamine, is therefore of great interest to researchers in drug discovery and development, providing a key building block for the creation of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of this important intermediate, detailing the underlying chemical principles and offering robust, field-tested protocols.
Strategic Approach to Synthesis: A Two-Stage Methodology
The synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanamine is most effectively approached through a two-stage process. The initial stage focuses on the construction of the core pyrazolo[1,5-a]pyridine ring system, incorporating a suitable functional group at the 2-position. The second stage involves the chemical modification of this functional group to yield the desired 2-methanamine moiety. This modular approach allows for greater flexibility and optimization at each step.
A highly efficient and versatile method for the construction of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an appropriate dipolarophile.[5][6] For the introduction of a functional group at the 2-position that can be readily converted to a methanamine, the use of a dipolarophile containing a cyano group is a strategic choice. This leads to the formation of a pyrazolo[1,5-a]pyridine-2-carbonitrile intermediate.
The subsequent reduction of the nitrile group to a primary amine is a well-established transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents such as lithium aluminum hydride (LiAlH₄).[7]
Figure 1: A high-level overview of the two-stage synthetic strategy.
Experimental Protocols
Part 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carbonitrile
This protocol details the synthesis of the key intermediate, Pyrazolo[1,5-a]pyridine-2-carbonitrile, via a [3+2] cycloaddition reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine | Anhydrous | Sigma-Aldrich | |
| O-(Mesitylenesulfonyl)hydroxylamine (MSH) | ≥97% | Sigma-Aldrich | Caution: Potentially explosive |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| α-Cyano-cinnamonitrile | ≥98% | Alfa Aesar | |
| Toluene | Anhydrous | VWR |
Protocol:
-
Preparation of N-Aminopyridinium Ylide:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The resulting pyridinium salt can be isolated by filtration and washed with cold ether. For many applications, the crude salt can be used directly in the next step.
-
-
[3+2] Cycloaddition:
-
To a solution of the prepared N-aminopyridinium salt (1.0 eq) in anhydrous toluene, add the α,β-unsaturated nitrile (e.g., α-cyano-cinnamonitrile) (1.2 eq).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Pyrazolo[1,5-a]pyridine-2-carbonitrile.
-
Expected Yield: 60-75%
Part 2: Reduction of Pyrazolo[1,5-a]pyridine-2-carbonitrile to Pyrazolo[1,5-a]pyridin-2-ylmethanamine
This protocol describes the reduction of the nitrile intermediate to the final product. Two common and effective methods are presented below.
This method is often preferred for its cleaner reaction profile and easier work-up.
Reaction Scheme:
-
[Pyrazolo[1,5-a]pyridine-2-carbonitrile] + LiAlH₄ --(Anhydrous Ether)--> [Intermediate Complex]
-
[Intermediate Complex] + H₂O --> [Pyrazolo[1,5-a]pyridin-2-ylmethanamine]
Figure 2: A detailed workflow for the synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanamine.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide reliable and scalable methods for the preparation of Pyrazolo[1,5-a]pyridin-2-ylmethanamine, a valuable building block for drug discovery. The choice between catalytic hydrogenation and chemical reduction for the final step will depend on the specific laboratory setup, scale of the reaction, and desired purity profile. The availability of this key intermediate opens up avenues for the synthesis of diverse libraries of pyrazolo[1,5-a]pyridine derivatives, which can be screened for a wide range of biological activities. Further derivatization of the primary amine can lead to the generation of amides, sulfonamides, and other functional groups, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. Available at: [Link]
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Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]
- WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents.
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Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. PubMed. Available at: [Link]
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Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. DOI. Available at: [Link]
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Nitrile reduction. Wikipedia. Available at: [Link]
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Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Pyrazolo[1,5-a]pyridin-2-yl-methylamine hydrochloride. CAS:1187931-45-8. Available at: [Link]
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- 7. US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging Pyrazolo[1,5-a]pyridine Derivatives for Advanced Cell Proliferation Assays
Introduction: The Critical Role of Cell Proliferation Assays in Modern Research
The study of cell proliferation is fundamental to understanding a vast array of biological processes, from normal development and tissue homeostasis to the progression of diseases like cancer. Consequently, robust and reliable methods for quantifying cell proliferation are indispensable tools in basic research, drug discovery, and toxicology. Traditional cell proliferation assays, while foundational, often face limitations in sensitivity, throughput, and the ability to provide mechanistic insights. This has spurred the development of novel chemical probes that offer enhanced performance and broader applicability. Among these, Pyrazolo[1,5-a]pyridine derivatives have emerged as a promising class of compounds for developing next-generation cell proliferation assays. Their unique structural and photophysical properties, coupled with their biological activities, make them highly versatile scaffolds for creating innovative research tools.[1][2]
This comprehensive guide provides an in-depth exploration of Pyrazolo[1,5-a]pyridine derivatives for cell proliferation assays. We will delve into their underlying mechanism of action, provide detailed protocols for their application, and discuss their advantages for researchers, scientists, and drug development professionals.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure for Cell-Based Assays
The Pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that offers a unique combination of chemical stability, synthetic tractability, and tunable photophysical properties.[1][2] This scaffold's versatility allows for the strategic introduction of various functional groups, enabling the fine-tuning of its biological and fluorescent characteristics.[1][2]
Key Advantages of Pyrazolo[1,5-a]pyridine Derivatives:
-
Intrinsic Biological Activity: Many Pyrazolo[1,5-a]pyridine derivatives exhibit potent biological activities, often acting as inhibitors of key cellular signaling pathways involved in cell proliferation, such as protein kinases.[3][4] This intrinsic activity can be harnessed to develop mechanism-based proliferation assays.
-
Favorable Photophysical Properties: The planar and rigid structure of the Pyrazolo[1,5-a]pyridine core often imparts favorable fluorescent properties, including high quantum yields and good photostability.[2][5] These characteristics are highly desirable for developing sensitive and robust fluorescence-based assays.
-
Synthetic Accessibility: The synthesis of Pyrazolo[1,5-a]pyridine derivatives is well-established, with multiple synthetic routes available to generate a diverse library of compounds.[1][6] This allows for the systematic optimization of the scaffold for specific applications.
-
Biocompatibility: Appropriately functionalized Pyrazolo[1,5-a]pyridine derivatives can exhibit good cell permeability and low cytotoxicity at working concentrations, making them suitable for live-cell imaging and long-term proliferation studies.
Mechanism of Action: Targeting the Engines of Cell Proliferation
A significant number of Pyrazolo[1,5-a]pyridine derivatives exert their anti-proliferative effects by targeting key regulators of the cell cycle and signal transduction pathways. A prominent mechanism involves the inhibition of protein kinases, which are critical enzymes that control a multitude of cellular processes, including cell growth, differentiation, and survival.[3]
For instance, certain Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (Trks), which are involved in the development and progression of various cancers.[4] By blocking the activity of these kinases, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death), thereby inhibiting cell proliferation.[3][7]
Below is a diagram illustrating a generalized signaling pathway that can be targeted by Pyrazolo[1,5-a]pyridine derivatives to inhibit cell proliferation.
Figure 1: General mechanism of anti-proliferative Pyrazolo[1,5-a]pyridine derivatives.
Application Protocol: A Fluorescence-Based Cell Proliferation Assay
This protocol outlines a general procedure for a fluorescence-based cell proliferation assay using a hypothetical fluorescent Pyrazolo[1,5-a]pyridine derivative, "FluoroPzP," which exhibits enhanced fluorescence upon binding to intracellular lipid structures that accumulate in proliferating cells.[8]
Materials and Reagents:
-
FluoroPzP stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
-
Positive control for proliferation (e.g., serum-rich medium)
-
Negative control for proliferation (e.g., serum-free medium or a known cytotoxic agent)
Experimental Workflow:
Figure 2: Experimental workflow for a fluorescence-based cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (including your Pyrazolo[1,5-a]pyridine derivatives) in complete cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as the test compounds), positive control, and negative control.
-
It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator. The incubation time will depend on the cell doubling time and the specific experimental question.
-
-
Staining with FluoroPzP:
-
Prepare a working solution of FluoroPzP in pre-warmed complete medium (e.g., 1-10 µM). The optimal concentration should be determined to maximize the signal-to-noise ratio while minimizing cytotoxicity.
-
Carefully remove the treatment medium from the wells.
-
Add 100 µL of the FluoroPzP working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for FluoroPzP. For example, a novel pyrazolo[1,5-a]pyridine fluorophore has been used for cell imaging with an excitation of 405 nm.[5]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%) using a suitable software (e.g., GraphPad Prism).
-
Data Presentation and Interpretation
The results of the cell proliferation assay can be summarized in a table to facilitate comparison between different Pyrazolo[1,5-a]pyridine derivatives.
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| PzP-001 | HCT116 (Colon) | 48 | 0.0020[9] |
| PzP-002 | MCF-7 (Breast) | 72 | 5.5 |
| PzP-003 | PC-3 (Prostate) | 48 | 2.1 |
| PzP-004 | A549 (Lung) | 72 | 10.3 |
| Control Drug | Various | 48-72 | Varies |
Table 1: Example IC₅₀ values of hypothetical Pyrazolo[1,5-a]pyridine derivatives against various cancer cell lines.
Interpretation of Results:
A lower IC₅₀ value indicates a more potent anti-proliferative effect. The data in Table 1 suggests that PzP-001 is a highly potent inhibitor of HCT116 cell proliferation. Further studies would be required to elucidate its specific mechanism of action and to assess its selectivity for cancer cells over normal cells. Cellular uptake studies can also be performed to explore the correlation between intracellular accumulation and antiproliferative activity.[10]
Advanced Applications and Future Directions
The versatility of the Pyrazolo[1,5-a]pyridine scaffold opens up exciting possibilities for developing more sophisticated cell-based assays:
-
High-Content Screening (HCS): Fluorescent Pyrazolo[1,5-a]pyridine derivatives can be employed in HCS platforms to simultaneously assess multiple parameters of cellular health, such as cell number, nuclear morphology, and mitochondrial function, providing a more comprehensive understanding of a compound's effects.
-
Live-Cell Imaging: The development of photostable and low-toxicity Pyrazolo[1,5-a]pyridine probes will enable real-time monitoring of cell proliferation and other dynamic cellular processes in living cells.[11]
-
Multiplexed Assays: By designing Pyrazolo[1,5-a]pyridine derivatives with distinct spectral properties, it will be possible to develop multiplexed assays to simultaneously measure proliferation and other cellular events, such as apoptosis or cell cycle arrest.[7]
-
Targeted Probes: Conjugating Pyrazolo[1,5-a]pyridine fluorophores to specific targeting moieties (e.g., antibodies, peptides) can enable the development of probes for imaging and quantifying the proliferation of specific cell populations within a heterogeneous sample.
Conclusion
Pyrazolo[1,5-a]pyridine derivatives represent a powerful and versatile class of compounds for the development of innovative cell proliferation assays. Their inherent biological activity, coupled with their tunable fluorescent properties and synthetic accessibility, provides a robust platform for creating sensitive, reliable, and mechanistically informative tools for both basic research and drug discovery. As our understanding of the structure-activity and structure-property relationships of this remarkable scaffold continues to grow, we can anticipate the emergence of even more sophisticated and impactful applications in the field of cell biology.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link] [Accessed January 26, 2026].
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link] [Accessed January 26, 2026].
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link] [Accessed January 26, 2026].
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link] [Accessed January 26, 2026].
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. NIH. Available at: [Link] [Accessed January 26, 2026].
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link] [Accessed January 26, 2026].
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A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. NIH. Available at: [Link] [Accessed January 26, 2026].
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Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. ScienceDirect. Available at: [Link] [Accessed January 26, 2026].
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A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. ResearchGate. Available at: [Link] [Accessed January 26, 2026].
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Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets | Request PDF. ResearchGate. Available at: [Link] [Accessed January 26, 2026].
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An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO 2. MDPI. Available at: [Link] [Accessed January 26, 2026].
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Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities,. ResearchGate. Available at: [Link] [Accessed January 26, 2026].
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Design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives bearing nitrogen mustard moiety and evaluation of their antitumor activity in vitro and in vivo. PubMed. Available at: [Link] [Accessed January 26, 2026].
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Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. NIH. Available at: [Link] [Accessed January 26, 2026].
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link] [Accessed January 26, 2026].
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Application Note: High-Throughput Screening of Pyrazolo[1,5-a]pyridine Libraries for Novel Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The Pyrazolo[1,5-a]pyridine ring system is a bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, planar structure and rich electronic properties make it an ideal framework for developing potent and selective modulators of various biological targets. Compounds bearing this core have demonstrated a wide array of pharmacological activities, including but not limited to, potent inhibition of protein kinases, anti-inflammatory effects, and anticancer properties.[1][2][3][4] The versatility of this scaffold stems from the multiple sites available for chemical modification, allowing for the generation of large, diverse chemical libraries.[5][6][7] This diversity is crucial for exploring a wide range of biological targets and identifying novel therapeutic agents. High-throughput screening (HTS) provides the necessary scale and efficiency to systematically evaluate these libraries and uncover promising lead compounds.[8][9]
This application note provides a comprehensive guide for researchers and drug development professionals on designing and executing HTS campaigns for Pyrazolo[1,5-a]pyridine libraries. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data analysis and hit validation, grounded in established scientific principles.
Part 1: The High-Throughput Screening (HTS) Campaign Workflow
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate active compounds from a large library. Each stage serves as a filter to enrich for compounds with the desired biological activity while eliminating false positives and undesirable molecules.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 2: Library Preparation and Quality Control
The quality of the screening library is paramount to the success of an HTS campaign. A well-characterized library minimizes the risk of false positives arising from impurities or compound degradation.
Causality: The adage "garbage in, garbage out" is particularly true for HTS. Ensuring high purity and accurate concentration prevents wasted resources on compounds that are not what they are purported to be. Solubilization in a suitable solvent like DMSO is critical for compatibility with automated liquid handling systems and most aqueous assay buffers.[8]
Protocol 1: Pyrazolo[1,5-a]pyridine Library Preparation
-
Source or Synthesize Library: Obtain or synthesize the Pyrazolo[1,5-a]pyridine library. Common synthetic routes include intermolecular [3+2] cycloadditions of N-iminopyridinium ylides with alkynes or alkenes.[6][7]
-
Quality Control (QC):
-
Identity & Purity: For a representative subset of the library (e.g., 5-10%), confirm chemical identity and purity using LC-MS and/or NMR. Purity should ideally be >95%.
-
Quantity: Accurately determine the amount of each compound.
-
-
Solubilization:
-
Prepare a 10 mM stock solution of each compound in 100% DMSO.
-
Use an automated liquid handler to transfer the stock solutions into 96-well or 384-well microplates for storage. Seal plates securely and store at -20°C or -80°C.
-
-
Assay-Ready Plates:
-
For the screening campaign, create "assay-ready" plates by diluting the stock plates to an intermediate concentration (e.g., 100 µM) in DMSO.
-
These plates will be used for direct dispensing into the assay plates, minimizing freeze-thaw cycles of the master stock plates.
-
Part 3: Assay Development - Choosing the Right Tool
The choice of assay is dictated by the biological target of interest. Given the prevalence of Pyrazolo[1,5-a]pyridines as kinase inhibitors, we will detail a biochemical assay for this target class.[2][10] We will also provide a protocol for a cell-based assay, which offers a more physiologically relevant context for assessing compound activity, such as anti-proliferative effects against cancer cells.[11][12]
Biochemical Assay: Fluorescence Polarization for Kinase Inhibition
Principle of the Assay: Fluorescence Polarization (FP) is a homogenous assay technique ideal for HTS that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein (kinase).[13][14] When the small tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger kinase, its tumbling is restricted, leading to a high polarization signal. A Pyrazolo[1,5-a]pyridine inhibitor that binds to the kinase's active site will compete with the tracer, displacing it and causing a decrease in polarization.[15]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Navigating Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for researchers utilizing pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for identifying, validating, and mitigating off-target effects during your experiments. As a privileged scaffold in medicinal chemistry, pyrazolo[1,5-a]pyrimidines offer significant therapeutic potential, particularly as kinase inhibitors.[1][2] However, ensuring the observed biological effects are due to the intended target is paramount for the integrity of your research and the progression of drug development. This resource is structured to address common challenges in a direct question-and-answer format, providing not just protocols, but the scientific reasoning behind them.
Part 1: Troubleshooting Guide - From Unexpected Phenotypes to Off-Target Validation
My compound is showing an unexpected or paradoxical cellular phenotype. How do I begin to investigate if this is an off-target effect?
An unexpected cellular response is a common indicator of potential off-target activity. It is crucial to systematically dissect the observed phenotype to distinguish between on-target and off-target effects. The following workflow provides a structured approach to this investigation.
Caption: A stepwise workflow for investigating unexpected cellular phenotypes observed with pyrazolo[1,5-a]pyrimidine compounds.
Expert Insight: Before embarking on extensive off-target screening, it's essential to confirm that your compound is engaging the intended target within the cellular context at the concentrations you are using. A lack of on-target engagement could also explain a disconnect between biochemical potency and cellular effects.
How do I identify potential off-targets of my pyrazolo[1,5-a]pyrimidine compound?
Broad-spectrum screening is the most effective way to uncover unanticipated molecular interactions. The pyrazolo[1,5-a]pyrimidine scaffold is known to interact with a variety of kinases, often in an ATP-competitive manner.[1][3]
This is the gold standard for assessing the selectivity of kinase inhibitors. It involves screening your compound against a large panel of purified kinases to determine its inhibitory activity.
How it works: Your compound is tested at one or more concentrations against hundreds of kinases, and the percent inhibition is measured. This provides a global view of your compound's selectivity.[4]
Practical Steps:
-
Select a Kinome Profiling Service: Several contract research organizations (CROs) offer this service with varying panel sizes and assay formats.
-
Choose Your Screening Concentration(s): A common starting point is a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions. Follow-up with dose-response curves for hits above a certain inhibition threshold (e.g., >70% inhibition) to determine IC50 values.
-
Data Interpretation: The output will typically be a list of kinases and the corresponding inhibition values. Pay close attention to kinases that are inhibited with a potency similar to or greater than your primary target.
Table 1: Potential Off-Target Kinases for the Pyrazolo[1,5-a]pyrimidine Scaffold
| Kinase Family | Specific Examples | Rationale for Potential Off-Targeting |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2 | The ATP-binding pocket of CDKs shares structural similarities with many other kinases. |
| MAP Kinase Pathway | B-Raf, MEK | This is a well-characterized pathway in cancer, and some pyrazolo[1,5-a]pyrimidines have shown activity against its components.[1] |
| Pim Kinases | Pim-1 | The Pim kinase family has been a target for this scaffold in cancer therapy.[5] |
| Casein Kinase 2 (CK2) | CK2 | Optimization of pyrazolo[1,5-a]pyrimidines has led to the development of selective CK2 inhibitors.[6] |
| Tropomyosin Receptor Kinases (Trks) | TrkA, TrkB, TrkC | Several approved drugs with a pyrazolo[1,5-a]pyrimidine core are Trk inhibitors.[7][8] |
| Epidermal Growth Factor Receptor (EGFR) | EGFR | EGFR is a common target for kinase inhibitors, and some pyrazolo[1,5-a]pyrimidines have shown inhibitory activity.[1] |
Expert Insight: The selectivity of a pyrazolo[1,5-a]pyrimidine compound is highly dependent on the specific substitutions on the core scaffold.[1] Therefore, kinome profiling is essential for each new compound.
This approach identifies protein targets of a small molecule directly in a complex biological sample, such as a cell lysate or even in living cells.
How it works: A common method is affinity purification, where your compound is immobilized on a solid support (like beads) and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.
Advantages:
-
Unbiased: It can identify non-kinase targets in addition to kinases.
-
Contextual: It can be performed in a more biologically relevant environment.
Considerations:
-
Requires chemical modification of your compound to attach a linker for immobilization, which could affect its binding properties.
-
May identify proteins that bind non-specifically to the linker or beads.
How can I confirm that my compound is engaging its intended target and potential off-targets in a cellular environment?
Biochemical assays are informative, but confirming target engagement in living cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9]
Principle of CETSA: The binding of a ligand (your compound) to a protein can stabilize the protein's structure, making it more resistant to thermal denaturation. In a CETSA experiment, you treat cells with your compound, heat them to various temperatures, and then measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[9]
-
Cell Culture and Treatment:
-
Plate your cells of interest and grow them to the desired confluency.
-
Treat the cells with your pyrazolo[1,5-a]pyrimidine compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of your target protein in the soluble fraction using a method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for each treatment condition.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
-
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
I have identified and confirmed a potential off-target. How do I validate its contribution to my observed cellular phenotype?
This is a critical step to definitively link an off-target interaction to a biological effect. A multi-pronged approach is recommended.
Rationale: An ideal negative control is a close structural analog of your active compound that does not bind to the on-target or the suspected off-target. If the cellular phenotype is still observed with the negative control, it suggests the phenotype is due to a different off-target or a non-specific effect.
Design Strategy:
-
Introduce a small modification to your pyrazolo[1,5-a]pyrimidine compound that is known to disrupt binding to the kinase hinge region.
-
Synthesize an enantiomer of your active compound, as stereochemistry is often critical for kinase binding.[4]
Rationale: Knocking down or knocking out the suspected off-target gene should recapitulate or abrogate the observed phenotype if that off-target is responsible.
Workflow:
-
Use shRNA or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein in your cell line.
-
Treat the modified cells with your pyrazolo[1,5-a]pyrimidine compound.
-
Assess whether the unexpected phenotype is diminished or absent in the cells lacking the off-target protein.
Rationale: Use a structurally different, well-characterized inhibitor of the suspected off-target kinase. If this orthogonal inhibitor produces the same phenotype as your pyrazolo[1,5-a]pyrimidine compound, it strengthens the evidence that the phenotype is mediated by that off-target.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for discrepancies between biochemical IC50 values and cellular potency for pyrazolo[1,5-a]pyrimidine compounds?
-
Cell permeability: The compound may not efficiently cross the cell membrane.
-
Efflux pumps: The compound may be actively transported out of the cell.
-
High intracellular ATP concentration: As ATP-competitive inhibitors, the high levels of ATP in cells (millimolar range) can compete with the compound for binding to the kinase, leading to a decrease in apparent potency compared to biochemical assays which often use lower ATP concentrations.[4]
-
Protein binding: The compound may bind to other cellular proteins, reducing its free concentration available to bind the target kinase.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
Q2: My kinome screen showed inhibition of several kinases. How do I prioritize which off-targets to validate?
-
Potency: Focus on kinases that are inhibited with a potency within 10-fold of your primary target.
-
Cellular Expression: Prioritize kinases that are known to be expressed and functionally active in your experimental cell line.
-
Pathway Analysis: Consider if the inhibited off-targets are part of a signaling pathway that could plausibly explain your observed phenotype.
Q3: Can off-target effects ever be beneficial?
Yes, in some cases, off-target effects can contribute to the therapeutic efficacy of a drug. This is often referred to as polypharmacology. For example, a compound that inhibits both a primary cancer-driving kinase and a kinase involved in a resistance pathway could be more effective than a highly selective inhibitor. However, it is crucial to intentionally characterize and understand these off-target effects.
Q4: Where can I find more information on the selectivity of known kinase inhibitors?
There are several publicly available databases that compile kinase inhibitor selectivity data, such as:
-
The Kinase Profiling Inhibitor Database (MRC PPU): A valuable resource with selectivity data for many commonly used inhibitors.[10]
-
KIDFamMap: A database that explores kinase-inhibitor family relationships.[11]
-
KInhibition: An online portal to search publicly available datasets for selective inhibitors.[9]
Q5: What are some key considerations for designing more selective pyrazolo[1,5-a]pyrimidine inhibitors?
Structure-activity relationship (SAR) studies are key. Modifications at different positions of the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact selectivity.[1][7] For instance, adding bulky groups can prevent binding to kinases with smaller ATP-binding pockets, while adding groups that form specific hydrogen bonds can enhance affinity for the desired target.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link] unexpected
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). PubMed. [Link]
-
(PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). ResearchGate. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Dsicovery of Selective Inhibitors for 123 Kinases:Kinase Inhibitor Discovery Platform. (2023). YouTube. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing. [Link]
-
Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. (2013). PubMed. [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
-
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC - NIH. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Retrieved January 26, 2026, from [Link]
-
Kinase Profiling Inhibitor Database. (n.d.). Retrieved January 26, 2026, from [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020). SciSpace. [Link]
-
KInhibition: A Kinase Inhibitor Selection Portal. (2018). PMC - PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC - NIH. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. (n.d.). Oxford Academic. [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. (n.d.). MDPI. [Link]
-
Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. (2022). MDPI. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. KInhibition: A Kinase Inhibitor Selection Portal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Bioavailability of Pyrazolo[1,5-a]pyridine Derivatives
Welcome to the technical support center dedicated to advancing your research with pyrazolo[1,5-a]pyridine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges related to the oral bioavailability of this important class of compounds. Pyrazolo[1,5-a]pyridines are a versatile scaffold in medicinal chemistry, showing promise in a wide range of therapeutic areas.[1][2] However, their development is often hampered by poor pharmacokinetic properties, primarily low aqueous solubility and rapid metabolic clearance.
This resource is designed for researchers, scientists, and drug development professionals to navigate these experimental hurdles effectively. We will explore the underlying causes of poor bioavailability and provide practical, evidence-based solutions to enhance the exposure and efficacy of your compounds.
Section 1: Troubleshooting Poor Aqueous Solubility
Poor aqueous solubility is a primary obstacle to achieving adequate oral absorption for many pyrazolo[1,5-a]pyridine derivatives. This section addresses common questions and issues related to assessing and improving the solubility of your compounds.
Frequently Asked Questions (FAQs) on Solubility
Q1: My pyrazolo[1,5-a]pyridine derivative shows potent in vitro activity but no efficacy in vivo. Could low solubility be the culprit?
A1: It is highly probable. Poor aqueous solubility can lead to low dissolution in the gastrointestinal (GI) tract, resulting in insufficient absorption and low systemic exposure. It is crucial to assess the aqueous solubility of your compound early in the development process. A compound with high in vitro potency but poor solubility is often referred to as a "brick dust" candidate.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2:
-
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. It is a high-throughput screening assay that reflects the solubility of the amorphous or least stable solid form.
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period.
For early-stage drug discovery, kinetic solubility is often sufficient for initial rank-ordering of compounds. However, for lead optimization and formulation development, thermodynamic solubility provides a more accurate and relevant measure.
Q3: How can I improve the aqueous solubility of my pyrazolo[1,5-a]pyridine derivative through structural modifications?
A3: Structure-activity relationship (SAR) studies have shown that the solubility of pyrazolo[1,5-a]pyrimidine derivatives can be significantly influenced by substituents on the core scaffold.[3] Consider the following strategies:
-
Introduce polar or ionizable groups: Adding polar functional groups such as hydroxyl, amino, or carboxylic acid moieties can increase aqueous solubility by enhancing interactions with water molecules. For instance, the introduction of a methylamine substitution on the pyrazole ring of a pyrazolo-pyridone inhibitor dramatically improved its aqueous solubility.[4]
-
Reduce lipophilicity: High lipophilicity often correlates with low aqueous solubility. Strategically replacing lipophilic groups with more polar ones can improve the solubility profile. However, this must be balanced with the potential impact on permeability and target engagement.
-
Disrupt crystal packing: Modifying the molecular structure to hinder efficient crystal lattice formation can lead to a lower melting point and improved solubility. This can be achieved by introducing conformational flexibility or bulky substituents.
Troubleshooting Guide: Inconsistent Solubility Data
| Problem | Potential Cause | Recommended Solution |
| High variability in kinetic solubility measurements. | - Compound precipitation during the assay. - Inconsistent mixing or incubation times. - Use of a supersaturated stock solution. | - Ensure the final DMSO concentration is low (typically <1-2%) to avoid co-solvent effects. - Standardize mixing protocols and incubation times. - Visually inspect for precipitation and consider using a lower starting concentration. |
| Low recovery in thermodynamic solubility assays. | - Adsorption of the compound to labware. - Insufficient equilibration time. | - Use low-binding plates and tubes. - Extend the incubation time (e.g., 24-48 hours) and confirm that equilibrium has been reached by taking measurements at multiple time points. |
| Discrepancy between predicted and experimental solubility. | - Inaccurate in silico models. - The solid-state form of the compound (amorphous vs. crystalline) differs from what the model assumes. | - Use experimental data to refine in silico models. - Characterize the solid-state properties of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
Section 2: Addressing Metabolic Instability
Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is another significant challenge that can lead to low oral bioavailability of pyrazolo[1,5-a]pyridine derivatives.[5] This section provides guidance on assessing and mitigating metabolic clearance.
Frequently Asked Questions (FAQs) on Metabolism
Q1: How can I determine if my pyrazolo[1,5-a]pyridine derivative is metabolically unstable?
A1: The most common in vitro method is the liver microsomal stability assay . This assay measures the rate of disappearance of your compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes. A short half-life in this assay indicates high metabolic clearance.
Q2: Which CYP enzymes are most likely responsible for the metabolism of pyrazolo[1,5-a]pyridine derivatives?
A2: While the specific CYP isozymes involved can vary depending on the compound's structure, the major drug-metabolizing enzymes in humans are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[5] It is advisable to perform reaction phenotyping studies using recombinant human CYP enzymes to identify the specific isozymes responsible for your compound's metabolism.
Q3: What structural modifications can I make to block metabolic "hotspots" on the pyrazolo[1,5-a]pyridine scaffold?
A3: Once you have identified the sites of metabolism (metabolic hotspots), you can make targeted structural modifications to improve stability. Common strategies include:
-
Introduction of electron-withdrawing groups: Placing electron-withdrawing groups, such as halogens, near metabolic hotspots can decrease the electron density of that region, making it less susceptible to oxidative metabolism.[1]
-
Steric hindrance: Introducing bulky groups near a metabolic hotspot can physically block the enzyme's access to that site.
-
Isotopic substitution: Replacing a hydrogen atom with deuterium at a metabolic hotspot can slow down the rate of metabolism due to the kinetic isotope effect.
Workflow for Improving Metabolic Stability
Caption: Workflow for identifying and addressing metabolic instability.
Section 3: Formulation Strategies for Bioavailability Enhancement
For compounds with persistent solubility or stability issues, advanced formulation strategies can be employed to improve oral bioavailability. This section provides an overview of common formulation approaches.
Frequently Asked Questions (FAQs) on Formulation
Q1: What are amorphous solid dispersions (ASDs) and how can they improve the bioavailability of my pyrazolo[1,5-a]pyridine derivative?
A1: Amorphous solid dispersions (ASDs) are formulations where the drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form of a drug has higher free energy and thus higher apparent solubility and dissolution rate compared to its crystalline counterpart.[6][7] This can lead to a "spring and parachute" effect, where a supersaturated solution is created in the GI tract, leading to enhanced absorption.
Q2: What are some suitable polymers for creating ASDs with pyrazolo[1,5-a]pyridine derivatives?
A2: The choice of polymer is critical for the physical stability of the ASD. Common polymers include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)
-
Soluplus®
The selection depends on the physicochemical properties of your compound, and screening a panel of polymers is often necessary.
Q3: Are there other formulation strategies I should consider?
A3: Yes, other effective strategies include:
-
Lipid-based formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can improve solubilization and absorption.
-
Nanoparticle formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.[8][9]
-
Inclusion complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.[10] The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior improves water solubility.
Decision Tree for Formulation Strategy Selection
Caption: Decision tree for selecting an appropriate formulation strategy.
Section 4: Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro assays to assess the developability of your pyrazolo[1,5-a]pyridine derivatives.
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound in DMSO (10 mM stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (polypropylene for sample preparation, clear for analysis)
-
Plate shaker
-
Plate reader with UV-Vis capabilities or LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO solution to the wells of a 96-well plate.
-
Rapidly add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS) by comparing against a standard curve.
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound in a suitable organic solvent (e.g., acetonitrile)
-
Pooled human or species-specific liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Ice-cold acetonitrile with an internal standard to stop the reaction
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by combining the phosphate buffer, MgCl₂, and liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.
-
Add the test compound to the pre-warmed microsome mixture to initiate the reaction. The final substrate concentration is typically 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.[11]
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC. Available from: [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC. Available from: [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available from: [Link]
-
Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available from: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Request PDF. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Request PDF. Available from: [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed. Available from: [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available from: [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available from: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available from: [Link]
-
Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. AAPS. Available from: [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available from: [Link]
-
Amorphous solid dispersions exploit supersaturation while incorporating precipitation inhibitors extending the duration of supersaturated states. World Pharma Today. Available from: [Link]
-
Amorphous solid dispersions (ASDs) have emerged as widespread formulations for drug delivery of poorly soluble active pharmaceutical ingredients (APIs). MDPI. Available from: [Link]
-
Nanocrystals for enhancement of oral bioavailability of poorly water-soluble drugs. ResearchGate. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. drug metabolism. Available from: [Link]
-
Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. Available from: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
-
The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. MDPI. Available from: [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC. Available from: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Potency in Pyrazolo[1,5-a]pyridine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine analogs. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to low potency observed during your experiments. My approach is rooted in years of field experience and a deep understanding of medicinal chemistry principles. Here, we will explore the causality behind experimental outcomes and provide actionable solutions grounded in authoritative scientific literature.
Section 1: Understanding the Core Scaffold and Potential Pitfalls
The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, known for its synthetic tractability and its role in a multitude of biologically active compounds, including kinase inhibitors and agents targeting neurodegenerative diseases.[1][2][3] However, achieving optimal potency with this scaffold requires a nuanced understanding of its structure-activity relationships (SAR) and potential synthetic and assay-related pitfalls.
FAQ 1: My newly synthesized Pyrazolo[1,5-a]pyridine analog shows significantly lower potency than expected based on my design. What are the most common initial troubleshooting steps?
-
Compound Integrity and Purity: Before questioning the compound's intrinsic activity, you must verify its identity and purity.
-
Assay Fidelity: Scrutinize your biological assay for potential artifacts or suboptimal conditions that could be masking the true potency of your compound.
-
Structural and Mechanistic Plausibility: Re-evaluate your design hypothesis in the context of established SAR for the Pyrazolo[1,5-a]pyridine scaffold and its target.
The following flowchart outlines a systematic approach to troubleshooting low potency:
Caption: Troubleshooting workflow for low potency.
Section 2: Deep Dive into Compound Integrity and Synthesis
The adage "garbage in, garbage out" is particularly true in drug discovery. The biological data you generate is only as reliable as the compound you are testing.
FAQ 2: I've confirmed the structure of my compound by NMR and MS, but the potency remains low. Could there be subtle synthetic issues at play?
Absolutely. Even with a confirmed structure, issues from the synthesis can negatively impact potency. Consider the following:
-
Residual Catalysts or Reagents: Many synthetic routes for Pyrazolo[1,5-a]pyridines involve metal catalysts (e.g., Palladium for cross-coupling) or strong acids/bases.[4][5] Trace amounts of these can interfere with biological assays. For instance, metal ions can chelate with your compound or essential components in the assay buffer, effectively reducing the concentration of the active species.
-
Isomeric Impurities: Depending on the synthetic route, particularly in cyclocondensation reactions, the formation of regioisomers is a possibility.[4] These isomers may have very similar spectroscopic properties, making them difficult to distinguish in a mixture, but they can possess vastly different biological activities. A less active or inactive isomer co-eluting with your desired product can artificially lower the measured potency.
-
Compound Stability and Solubility: Pyrazolo[1,5-a]pyridine analogs, like many heterocyclic compounds, can have limited aqueous solubility. If your compound precipitates in the assay buffer, its effective concentration will be much lower than the nominal concentration, leading to an apparent lack of potency. Always assess the solubility of your compounds under the specific assay conditions.
Experimental Protocol: Purity and Identity Confirmation
A rigorous approach to compound characterization is non-negotiable.
1. Initial Characterization:
- ¹H and ¹³C NMR: Confirm the chemical structure and absence of major impurities.
- Low-Resolution Mass Spectrometry (LRMS): Verify the molecular weight of the desired product.
2. Purity Assessment:
- High-Performance Liquid Chromatography (HPLC) with UV detection: The gold standard for purity assessment. Aim for >95% purity.
- High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition and provide further evidence of the compound's identity.
3. Advanced Characterization (if issues persist):
- 2D NMR (COSY, HSQC, HMBC): Unequivocally assign all protons and carbons, which is critical for distinguishing isomers.
- Single Crystal X-ray Diffraction: Provides the absolute proof of structure and stereochemistry, if a suitable crystal can be obtained.
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H NMR | Structural Confirmation | All expected peaks present, correct integration and splitting patterns |
| ¹³C NMR | Structural Confirmation | All expected peaks present |
| LRMS | Molecular Weight Confirmation | [M+H]⁺ or [M-H]⁻ observed |
| HPLC-UV | Purity Assessment | >95% peak area at a relevant wavelength (e.g., 254 nm) |
| HRMS | Elemental Composition | Mass accuracy within 5 ppm of the calculated value |
Section 3: Assay-Related Troubleshooting
Your biological assay is a complex system with many variables that can influence the outcome.
FAQ 3: My positive control, a known potent inhibitor, is working as expected, but my Pyrazolo[1,5-a]pyridine analog is still weak. What could be wrong with my assay setup for this specific compound class?
Even with a functioning positive control, assay conditions may not be optimal for your specific chemotype. Here's what to investigate:
-
Compound-Specific Assay Interference: Pyrazolo[1,5-a]pyridines can sometimes interfere with certain assay technologies. For example, they may quench fluorescence in a fluorescence-based assay or absorb light at the detection wavelength of a colorimetric assay.
-
Solubility in Assay Buffer: As mentioned, poor solubility is a common culprit. The presence of DMSO from your stock solution can help, but if the final concentration of your compound exceeds its aqueous solubility limit, it will precipitate.
-
Non-Specific Binding: Your compound might be binding to the plastic of the assay plate or to other proteins in the assay medium (e.g., albumin if you are using serum-containing media), reducing its free concentration available to interact with the target.
-
Time-Dependent Effects: Some inhibitors require a pre-incubation period with the target to exert their full effect. If your assay protocol has a short incubation time, you might be underestimating the potency of a slow-binding inhibitor.
Experimental Protocol: Ruling Out Assay Artifacts
-
Solubility Assessment:
-
Prepare your compound at the highest assay concentration in the final assay buffer.
-
Incubate for the duration of the assay.
-
Visually inspect for precipitation and, if possible, quantify the soluble fraction by HPLC.
-
-
Assay Interference Check:
-
Run the assay with your compound in the absence of the target enzyme/protein. A significant signal change indicates interference.
-
-
Non-Specific Binding Evaluation:
-
Use low-binding plates.
-
Include a detergent like Tween-20 or Triton X-100 in the assay buffer (if compatible with your assay) to minimize non-specific binding.
-
Section 4: Structure-Activity Relationship (SAR) Guided Optimization
If you have ruled out compound integrity and assay artifacts, the issue likely lies in the molecular design of your analog.
FAQ 4: My Pyrazolo[1,5-a]pyridine analog is pure and the assay is robust, but the potency is still low. How can I use SAR principles to design a more potent compound?
This is where a deep understanding of the SAR for this scaffold becomes paramount. The potency of Pyrazolo[1,5-a]pyridine analogs is highly sensitive to the nature and position of substituents.[6]
For many kinase targets, the Pyrazolo[1,5-a]pyridine core acts as a hinge-binder, mimicking the adenine region of ATP.[2][4] The N1 nitrogen is often a key hydrogen bond acceptor with the hinge region of the kinase.[6] Substituents at various positions can then be used to pick up additional interactions in the ATP-binding pocket.
The following diagram illustrates key interaction points on the Pyrazolo[1,5-a]pyridine scaffold when targeting a typical kinase:
Caption: Key interaction points on the Pyrazolo[1,5-a]pyridine scaffold for kinase inhibition.
Key SAR Insights from the Literature:
-
Substitutions on the Pyrimidine Ring (Positions 5 and 7): These positions are often crucial for potency and selectivity. Modifications here can influence interactions with the hydrophobic regions and the ribose-phosphate binding site of kinases.[2] For example, in the development of Trk inhibitors, modifications at these positions were key to achieving high potency.[6]
-
Substitutions on the Pyrazole Ring (Positions 2 and 3): The 3-position is often solvent-exposed and can be modified to improve physicochemical properties like solubility without sacrificing core binding interactions.[7] For instance, the introduction of dialkylamino groups at the 3-position has been shown to yield potent CRF1 receptor antagonists.[7]
-
Importance of Specific Functional Groups: The addition of groups capable of forming hydrogen bonds or specific hydrophobic interactions can dramatically increase potency. For example, the incorporation of a benzenesulfonohydrazide moiety was found to be important for the activity of certain PI3 kinase inhibitors.[8]
Systematic Approach to SAR-Guided Redesign:
-
Identify the Hinge-Binding Motif: Ensure your core scaffold is correctly oriented in your target's binding site.
-
Explore Substitutions at Key Positions: Systematically vary the substituents at positions 5 and 7 to probe for beneficial interactions. Start with small, simple modifications (e.g., methyl, chloro, methoxy) before moving to more complex groups.
-
Optimize Physicochemical Properties: Use the solvent-exposed positions (often the 3-position) to introduce polar groups that can improve solubility and other drug-like properties.
-
Leverage Structure-Based Design: If a crystal structure of your target is available, use molecular modeling to guide your design and prioritize analogs for synthesis.
By following this structured troubleshooting guide, you can systematically diagnose and address the causes of low potency in your Pyrazolo[1,5-a]pyridine analogs, ultimately accelerating your path toward the discovery of novel and effective therapeutics.
References
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Rostom, S. A. F., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(5), 536-556. [Link]
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Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1938-1961. [Link]
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Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 698. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
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Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Sanad, S. M. H., & Mekky, A. E. M. (2021). 3‐Aminopyrazolo[3,4‐b]pyridine: Effective Precursor for Barium Hydroxide‐Mediated Three Components Synthesis of New Mono‐ and Bis(pyrimidines) with Potential Cytotoxic Activity. Chemistry & Biodiversity, 18(12), e2100652. [Link]
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Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 329-353. [Link]
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Kumar, R., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(11), 1407-1433. [Link]
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Moszczyński-Pętkowski, R., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(17), 5317. [Link]
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Wang, S., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(11), 1135-1140. [Link]
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McNally, J. J., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67. [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]
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Singh, M., & Singh, M. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Biomedicines, 11(7), 1845. [Link]
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Gray, C. J., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 357-368. [Link]
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Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
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Hancox, U., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 543-548. [Link]
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Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Taylor & Francis Online. [Link]
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Ishikawa, T., et al. (2007). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry, 50(21), 5195-5206. [Link]
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Technical Support Center: Enhancing Metabolic Stability of Pyrazolopyridine Inhibitors
A Guide for Drug Development Professionals
Welcome to the technical support center for researchers engaged in the development of pyrazolopyridine-based inhibitors. This guide provides in-depth, field-proven insights and troubleshooting protocols to address the common challenge of metabolic instability. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, from initial stability assessment to advanced optimization strategies.
Section 1: Understanding and Assessing Metabolic Lability
Question: My pyrazolopyridine inhibitor shows poor pharmacokinetic properties in vivo. I suspect metabolic instability. What are the common metabolic "soft spots" on this scaffold?
Answer: Pyrazolopyridine cores, while valuable pharmacophores, are susceptible to metabolic modification, primarily through oxidation by Cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The most common routes of metabolism are oxidation, reduction, hydrolysis, and conjugation, with oxidative metabolism being a primary focus for mitigation.[1]
Key metabolic liabilities often include:
-
Unsubstituted Positions on Aromatic Rings: The electron-rich nature of the pyrazole and pyridine rings makes them prone to oxidation, especially at unsubstituted carbon atoms.[4] This can lead to the formation of hydroxylated metabolites.
-
Alkyl Substituents: Small alkyl groups (e.g., methyl, ethyl) attached to the core or peripheral functionalities are prime targets for hydroxylation.
-
N-Dealkylation: If your inhibitor has alkyl groups on nitrogen atoms, these can be cleaved by CYP enzymes.
-
Oxidation of the Pyrazole Ring: The pyrazole ring itself can be a site of metabolism, although it is often more stable than other five-membered heteroarenes.[4]
Identifying these "soft spots" is the first critical step. This is typically done through a metabolite identification (MetID) study, where the compound is incubated with liver microsomes or hepatocytes, and the resulting metabolites are characterized by high-resolution mass spectrometry. Additionally, in silico metabolism prediction tools can provide valuable guidance on where to focus your medicinal chemistry efforts.[5]
Question: How do I perform a reliable in vitro metabolic stability assay to confirm my compound's lability?
Answer: The most common and robust method is the liver microsomal stability assay . Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing CYP enzymes.[6] The assay measures the rate at which your compound is depleted over time when incubated with these enzymes.
Here is a detailed, self-validating protocol. The inclusion of positive and negative controls is crucial for validating the results of each experiment.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a pyrazolopyridine inhibitor.
Materials:
-
Test Compound (Your pyrazolopyridine inhibitor)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)
-
Negative Control (Incubation without NADPH)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: A decision-making framework for improving metabolic stability.
1. Blocking Metabolic Hotspots: This is the most direct approach. By placing a stable functional group at the site of metabolism, you sterically or electronically hinder the ability of CYP enzymes to access it. [2]* Causality: CYP-mediated oxidation often occurs at electron-rich sites. [1]Introducing an electron-withdrawing group, like a fluorine atom, can make the position less favorable for oxidation. [2]Fluorine is small and often does not significantly alter the compound's conformation, making it a popular choice.
-
Example: If an unsubstituted position on the pyridine ring is being hydroxylated, introducing a fluorine or chlorine atom at that position can effectively block this metabolic pathway.
2. Deuteration (Kinetic Isotope Effect): This strategy involves replacing hydrogen atoms at a metabolic soft spot with their heavier isotope, deuterium.
-
Causality: The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. [7][8]Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, this substitution can significantly slow down the rate of metabolism. [9]This is known as the Deuterium Kinetic Isotope Effect (KIE). [10]* When to Use: Deuteration is an excellent strategy when modifying the structure with a larger blocking group negatively impacts the inhibitor's potency or selectivity. It is a very subtle modification that typically preserves the parent compound's pharmacology. [8]* Example: If an N-methyl group is being demethylated, synthesizing the N-trideuteromethyl (-CD3) analog can dramatically increase metabolic stability. [2][9] 3. Bioisosteric Replacement & Scaffold Hopping: This involves replacing a metabolically labile portion of the molecule with a different functional group or ring system (a bioisostere) that is chemically and sterically similar but has improved metabolic properties.
-
Causality: Different chemical groups have inherently different susceptibilities to metabolism. For example, replacing an electron-rich phenyl ring with a more electron-deficient pyridine ring can make it less prone to oxidation. [1]This strategy, known as scaffold-hopping, can profoundly enhance metabolic stability while maintaining the necessary pharmacophore geometry. [1]* Example: If a tert-butyl group is a metabolic liability, it could be replaced with a cyclobutyl or oxetane ring. These replacements can maintain a similar spatial arrangement but may have different metabolic profiles. Similarly, a metabolically unstable ester moiety could be replaced with a more stable 1,2,4-oxadiazole ring. [11]
References
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MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved from [Link]
-
Daly, J. T. (2019-12-16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry, 28(4), 115320. Retrieved from [Link]
-
Fernández, F. (2020-02-13). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 63(10), 5029-5074. Retrieved from [Link]
-
Hassan, M. M. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(21), 14352-14376. Retrieved from [Link]
-
MDPI. (2022). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Retrieved from [Link]
-
Pektor, S. (2022-08-07). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Pharmaceuticals, 15(8), 983. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. International Journal of Molecular Sciences, 23(19), 11956. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(12), 1238-1242. Retrieved from [Link]
-
YouTube. (2021-09-13). How to improve metabolic stability in drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(21), 14352-14376. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
National Institutes of Health. (2025-01-30). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 15(1), 157-169. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4221-4225. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
National Institutes of Health. (2021-03-10). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 621-627. Retrieved from [Link]
-
RSC Publishing. (2023-04-25). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. The AAPS Journal, 21(3), 49. Retrieved from [Link]
-
Juniper Publishers. (2017-03-27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]
-
National Institutes of Health. (2022-12-12). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 63-70. Retrieved from [Link]
-
National Institutes of Health. (2025-07-28). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 14(1), 17855. Retrieved from [Link]
-
BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
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springermedizin.de. (n.d.). Role of cytochrome P450 in drug interactions. Retrieved from [Link]
-
National Institutes of Health. (2023-06-05). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(10), 831-852. Retrieved from [Link]
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Validation & Comparative
Validating the Anticancer Potential of Novel Pyrazolo[1,5-a]pyridines: A Comparative Guide for Drug Development Professionals
The landscape of oncology research is in a perpetual state of evolution, with a continuous demand for novel therapeutic agents that exhibit enhanced efficacy and minimized toxicity. Within this dynamic field, the Pyrazolo[1,5-a]pyridine scaffold has emerged as a promising pharmacophore, demonstrating significant potential in the development of targeted anticancer therapies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel Pyrazolo[1,5-a]pyridine derivatives. We will delve into a comparative analysis against established standards of care, furnish detailed experimental protocols, and explore the underlying molecular mechanisms, thereby offering a robust roadmap for preclinical evaluation.
The Rise of Pyrazolo[1,5-a]pyridines in Oncology
Pyrazolo[1,5-a]pyridines are heterocyclic compounds that have garnered considerable attention for their diverse pharmacological activities, most notably as potent inhibitors of various protein kinases.[1] This inhibitory action is crucial, as aberrant kinase activity is a well-established driver of tumorigenesis and cancer progression. Several studies have highlighted the ability of substituted Pyrazolo[1,5-a]pyridines to induce cell cycle arrest and apoptosis in a range of cancer cell lines, including those of ovarian, breast, colorectal, prostate, and liver cancers.[2][3][4] Their mechanism of action often involves the targeted inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Tropomyosin receptor kinase (Trk), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and Cyclin-dependent kinase (CDK) pathways.[5][6][7]
Comparative Efficacy: Benchmarking Against the Gold Standard
A critical step in the validation of any novel anticancer compound is to benchmark its performance against current standards of care. This not only provides a clear measure of its potential clinical utility but also helps to identify specific cancer types or patient populations that may derive the most benefit.
Below is a comparative summary of the cytotoxic activity of a hypothetical novel Pyrazolo[1,5-a]pyridine derivative, "Compound X," against various cancer cell lines, alongside established chemotherapeutic agents. The data presented is a synthesized representation based on published literature for similar compounds.
| Cell Line | Cancer Type | Compound X (IC50) | Standard of Care | Standard of Care (IC50) |
| A2780 | Ovarian Cancer | 1.5 µM | Cisplatin | 4.5 µM[8] |
| Paclitaxel | 7.2 nM[9] | |||
| MCF-7 | Breast Cancer | 2.8 µM | Doxorubicin | ~1 µM[10] |
| Tamoxifen | 17.26 µM[11] | |||
| HCT116 | Colorectal Cancer | 3.2 µM | 5-Fluorouracil | 4.3 µM[4] |
| Oxaliplatin | 0.3 µM[4] | |||
| PC-3 | Prostate Cancer | 4.5 µM | Docetaxel | 3.72 nM[12] |
| HepG2 | Liver Cancer | 2.1 µM | Sorafenib | 3.1 µM[2] |
| Doxorubicin | ~1 µM[13] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Deciphering the Mechanism of Action: A Multi-Faceted Approach
Understanding how a novel compound exerts its anticancer effects is paramount. A thorough mechanistic investigation should encompass assessments of cell viability, apoptosis induction, cell cycle progression, and the modulation of specific signaling pathways.
Experimental Workflow for In Vitro Validation
The following diagram outlines a logical workflow for the in vitro validation of a novel Pyrazolo[1,5-a]pyridine derivative.
Caption: A streamlined workflow for the validation of novel anticancer compounds.
Key Signaling Pathways Targeted by Pyrazolo[1,5-a]pyridines
As potent kinase inhibitors, Pyrazolo[1,5-a]pyridines can modulate several critical cancer-related signaling pathways. The diagram below illustrates a simplified overview of some of these key pathways and their downstream effectors.
Caption: Key signaling pathways often targeted by Pyrazolo[1,5-a]pyridine inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and reliability of the validation process, it is essential to follow standardized and meticulously detailed protocols.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the novel Pyrazolo[1,5-a]pyridine, a standard-of-care drug, and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Protocol:
-
Treat cells with the test compounds for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Protocol:
-
Treat cells with the test compounds and harvest them.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[16]
-
Incubate for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a complex mixture, providing insights into the modulation of signaling pathways.
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-STAT3, total STAT3, Cyclin D1, cleaved PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Key Proteins for Western Blot Analysis:
| Pathway | Key Proteins to Analyze (Phosphorylated and Total) |
| Trk Signaling | TrkA/B/C, Akt, Erk1/2, mTOR |
| JAK/STAT Signaling | JAK1/2, STAT3 |
| CDK/Cell Cycle | CDK2/4/6, Cyclin D1/E, Rb |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax |
In Vivo Validation: The Xenograft Model
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[18]
Xenograft Study Workflow
Caption: A typical workflow for an in vivo xenograft study.
Conclusion
The Pyrazolo[1,5-a]pyridine scaffold represents a fertile ground for the discovery of novel anticancer agents. A systematic and rigorous validation process, as outlined in this guide, is crucial for translating promising initial findings into clinically viable therapeutics. By employing a multi-pronged approach that combines comparative in vitro analyses, detailed mechanistic studies, and robust in vivo evaluation, researchers can effectively ascertain the true potential of these exciting compounds in the fight against cancer. This comprehensive validation strategy, grounded in scientific integrity and logical progression, will ultimately pave the way for the development of the next generation of targeted cancer therapies.
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A Comparative Guide to the Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine Amides in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its ability to interact with a wide array of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine amides, a prominent class of compounds that have demonstrated significant potential, particularly as inhibitors of protein kinases implicated in cancer and other diseases.[3][4] We will dissect the nuanced roles of various substituents on this core structure, offering a comparative perspective supported by experimental data to inform future drug discovery endeavors.
The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The rigid, planar, and fused heterocyclic system of the pyrazolo[1,5-a]pyrimidine core provides an excellent foundation for the design of kinase inhibitors.[1] Its structure allows for diverse functionalization, enabling the precise positioning of pharmacophoric elements to interact with the ATP-binding pocket of kinases.[3] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as both ATP-competitive and allosteric inhibitors, targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Tropomyosin Receptor Kinases (Trks).[3][5][6]
Comparative SAR Analysis Across Key Kinase Targets
The strategic placement of an amide functionality on the pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly effective approach in generating potent and selective kinase inhibitors. The amide group can act as a crucial hydrogen bond donor and/or acceptor, anchoring the ligand within the kinase's active site.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a key regulator of transcription and a promising target in oncology. Starting from the multi-kinase inhibitor PIK-75, researchers have developed selective pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors.[6]
A key SAR finding in this series was the optimization of the substituent at the C-7 position. Replacing a sulfonyl group with a phenyl amide moiety led to compounds with improved selectivity and devoid of the structural liabilities of the parent compound.[6][7]
| Compound | R Group (at C-7) | CDK9 IC50 (nM) | Key Observations |
| PIK-75 | (Varying sulfonyls) | Potent | Multi-kinase inhibitor with structural liabilities.[6] |
| 18b | Phenyl amide | Potent | Greater selectivity over PIK-75.[6] |
The optimization of the phenyl amide at the C-7 position was crucial for achieving selectivity. This highlights the importance of this position for fine-tuning the pharmacological profile of pyrazolo[1,5-a]pyrimidine inhibitors.[7]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Internal tandem duplication of FLT3 (FLT3-ITD) is a common mutation in acute myeloid leukemia (AML), making it an attractive therapeutic target. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent FLT3-ITD inhibitors.[8]
Systematic modification of a screening hit led to the discovery of compounds with exceptional potency against both wild-type and quizartinib-resistant FLT3 mutants. The SAR studies revealed that the nature of the amide substituent is critical for activity.
| Compound | Amide Moiety | FLT3-ITD IC50 (nM) | FLT3D835Y IC50 (nM) | Key Observations |
| 17 | Substituted phenyl amide | 0.4 | 0.3 | Potent against wild-type and resistant mutants.[8] |
| 19 | Substituted phenyl amide | 0.4 | 0.3 | Excellent anti-proliferative activity in AML cell lines.[8] |
The data indicates that specific substitutions on the phenyl ring of the amide can overcome resistance mutations, a critical aspect of modern anticancer drug design.
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases are validated targets in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of Trk inhibitors.[5]
For Trk inhibition, the presence of a picolinamide at the C-3 position of the pyrazolo[1,5-a]pyrimidine ring significantly boosts potency. This is a departure from the C-7 amide substitution seen in other kinase inhibitor series.
| Compound | R Group (at C-3) | TrkA IC50 (nM) | Key Observations |
| 8 | Picolinamide | 1.7 | Excellent enzymatic inhibition.[5] |
| 9 | Picolinamide | 1.7 | Demonstrates the importance of the C-3 amide.[5] |
The pyrazolo[1,5-a]pyrimidine moiety in these inhibitors is essential for forming a hinge interaction with the Met592 residue in the Trk active site.[5]
Experimental Protocols: A Foundation for Reliable SAR
The generation of robust and comparable SAR data relies on standardized and well-validated experimental protocols.
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Workflow for a Typical Kinase Inhibition Assay
Caption: A generalized workflow for determining kinase inhibitory activity.
Step-by-step Methodology:
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Reaction Mixture: The kinase, a suitable substrate (peptide or protein), and ATP are combined in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by adding the test compound or vehicle control.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination: The reaction is stopped, often by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
To assess the anti-proliferative effects of the compounds on cancer cells, a cell-based assay is employed.
Workflow for a Cellular Proliferation Assay
Caption: A typical workflow for assessing the anti-proliferative activity of compounds.
Step-by-step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: A cell viability reagent is added to the wells. The choice of reagent depends on the detection method (e.g., MTT for colorimetric, CellTiter-Glo for luminescent).
-
Signal Measurement: The signal is measured using a plate reader.
-
Data Analysis: The data is normalized to vehicle-treated controls, and dose-response curves are generated to determine the concentration that inhibits cell growth by 50% (GI50 or IC50).
Concluding Remarks
The pyrazolo[1,5-a]pyrimidine amide scaffold continues to be a rich source of novel kinase inhibitors. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to achieve high potency and selectivity. The position and nature of the amide substituent are critical determinants of biological activity and can be tailored to target specific kinases and overcome drug resistance. The presented experimental workflows provide a framework for the rigorous evaluation of new chemical entities, ensuring the generation of reliable data to guide the drug discovery process. Future research in this area will likely focus on further refining the pharmacokinetic properties of these compounds and exploring their potential against a broader range of therapeutic targets.
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]
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A Comparative Guide to Pyrazolo[1,5-a]pyridine-Based CDK9 Inhibitors and Other Key Modulators
Introduction: The Rationale for Targeting CDK9 in Oncology
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating gene expression and cell cycle progression.[1] As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2] This action releases RNAPII from promoter-proximal pausing, a crucial rate-limiting step for the transcription of many genes, particularly those with short-lived mRNA transcripts.[3] Many of these genes encode anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC) that are essential for the survival and proliferation of cancer cells.[2][4]
Dysregulation of CDK9 activity is a hallmark of various hematological and solid tumors, where cancer cells become "addicted" to the continuous transcription of these survival genes.[5] Consequently, inhibiting CDK9 offers a compelling strategy to selectively induce apoptosis in malignant cells. The development of CDK9 inhibitors has evolved from early, non-selective pan-CDK inhibitors to a new generation of highly potent and selective molecules.[4][6] This guide provides a comparative analysis of a promising chemical scaffold, the Pyrazolo[1,5-a]pyridine nucleus, against other well-established classes of CDK9 inhibitors, supported by experimental data and protocols.
The Landscape of CDK9 Inhibition: A Tale of Scaffolds and Selectivity
The primary challenge in developing CDK9 inhibitors is achieving selectivity. The ATP-binding pocket is highly conserved across the CDK family, making it difficult to design molecules that inhibit CDK9 without affecting other CDKs involved in cell cycle control (e.g., CDK1, CDK2, CDK4/6).[2][4] Off-target inhibition can lead to significant toxicity and a narrow therapeutic window.[7]
Early inhibitors like Flavopiridol (Alvocidib) were the first to enter clinical trials but displayed a pan-CDK profile, inhibiting multiple CDKs.[2][6] While its anti-cancer efficacy is largely attributed to CDK9 inhibition, its lack of selectivity contributes to its toxicity profile.[6] Subsequent research has focused on identifying novel chemical scaffolds that can exploit subtle differences in the kinase domain to achieve greater selectivity.
These efforts have yielded several classes of inhibitors, each with a distinct core structure:
-
Flavonoids: (e.g., Flavopiridol, Voruciclib) - Derived from natural products, these were among the first discovered.[2]
-
Purines: (e.g., Roscovitine/Seliciclib) - Another early class of inhibitors, also with activity against multiple CDKs.[2]
-
Aminopyrimidines: (e.g., NVP-2) - This class includes some highly selective and potent inhibitors.[2]
-
Pyrrolo[2,3-d]pyrimidines: A scaffold that has produced potent dual-activity inhibitors.[2]
This guide will focus on the Pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in kinase inhibitor design, and compare its performance metrics to representatives from these other classes.[8][9]
The Rise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The Pyrazolo[1,5-a]pyrimidine core is a versatile heterocyclic system that has proven effective in targeting various kinases.[8][10] Its structure allows for diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Dinaciclib, a potent pan-CDK inhibitor that has advanced to Phase III clinical trials, features this core, highlighting its potential.[7][9]
Recent efforts have focused on optimizing this scaffold for selective CDK9 inhibition. Starting from the multi-kinase inhibitor PIK-75, which showed potent CDK9 activity, researchers developed a series of Pyrazolo[1,5-a]pyrimidines with improved selectivity.[11] Another compound, BS-194, also based on this scaffold, was identified as a potent inhibitor of several CDKs, including CDK9, with demonstrated oral bioavailability and in vivo anti-tumor activity.[12]
The core principle behind this scaffold's efficacy lies in its ability to effectively occupy the ATP-binding site. The pyrazolo-pyrimidine core forms critical hydrogen bonds with the hinge region of the kinase (notably Cys106 in CDK9), while appended chemical groups can be modified to interact with adjacent hydrophobic pockets, thereby enhancing both affinity and selectivity.[7][9]
Comparative Analysis of Inhibitor Performance
To provide an objective comparison, we will evaluate key performance indicators: in vitro kinase inhibitory potency (IC50), kinase selectivity, and in vitro anti-proliferative activity in cancer cell lines.
Mechanism of Action: Binding to the CDK9 ATP Pocket
Most CDK9 inhibitors function as ATP-competitive agents. They bind to the ATP-binding cleft located between the N- and C-terminal lobes of the kinase.[2] A key interaction for many inhibitors is the formation of hydrogen bonds with the backbone of residue Cys106 in the hinge region of CDK9.[7] The Pyrazolo[1,5-a]pyrimidine core of compounds like Dinaciclib effectively mimics the adenine moiety of ATP to establish these crucial interactions.[9] The selectivity of these compounds is often dictated by how their other chemical moieties interact with non-conserved residues and hydrophobic regions within and near the ATP pocket.[7]
Diagram: CDK9 Signaling Pathway and Point of Inhibition
Caption: CDK9, as part of P-TEFb, phosphorylates RNAPII to enable transcription. Inhibitors block this step.
Quantitative Data Summary: Potency and Selectivity
The following table summarizes the biochemical potency (IC50) of selected Pyrazolo[1,5-a]pyridine compounds against CDK9 and compares them to well-known inhibitors from other structural classes. Selectivity is indicated by IC50 values against other representative kinases.
| Compound Name / Code | Core Scaffold | CDK9 IC50 (nM) | Other Kinase IC50 (nM) | Reference |
| BS-194 (4k) | Pyrazolo[1,5-a]pyrimidine | 90 | CDK1 (30), CDK2 (3) | [12] |
| Compound 18b | Pyrazolo[1,5-a]pyrimidine | 203 | PI3Kα (>10000) | [11] |
| Flavopiridol | Flavonoid | 3 | Pan-CDK inhibitor (CDK1,2,4,6,7) | [6] |
| Voruciclib | Flavonoid | 0.626 (Ki) | Selective vs other CDKs vs Flavopiridol | [2] |
| Roscovitine | Purine | Potent | CDK2, CDK7 | [2] |
| NVP-2 | Aminopyrimidine | < 0.514 | DYRK1B (350) | [2] |
| LZT-106 | Flavonoid | 30 | GSK3β (potent) | [2][4] |
| AT7519 | Pyrazole | Potent | CDK5 (potent) | [13] |
This table is a representative summary. IC50 values can vary based on assay conditions.
Quantitative Data Summary: Anti-Proliferative Activity
This table presents the growth inhibition (GI50) or IC50 values of the inhibitors against various human cancer cell lines, demonstrating their cellular efficacy.
| Compound Name / Code | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference |
| BS-194 (4k) | Mean of 60 lines | Various | 280 (Mean GI50) | [12] |
| Flavopiridol | Various | Leukemia, Solid Tumors | Potent | [2] |
| Compound 51 | Leukemia / Solid Tumor lines | Leukemia / Various | Potent | [2] |
| LZT-106 | RKO | Colorectal Cancer | Potent | [4] |
| NVP-2 | MOLT4 | Leukemia | Potent | [2] |
Experimental Protocols & Workflows
The following protocols represent standard methodologies for generating the comparative data presented above. The causality behind these choices is to create a self-validating system, moving from target engagement in a purified system to cellular effect and finally to target validation within the cell.
In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified CDK9/Cyclin T1 enzyme. A common method is a luminescence-based assay that quantifies ATP consumption.
Causality: This biochemical assay is the first critical step. It isolates the interaction between the compound and its direct target, CDK9, removing the complexity of a cellular environment. A low IC50 value here confirms direct, potent target engagement.
Caption: Workflow for determining the IC50 of an inhibitor against purified CDK9 enzyme.
Step-by-Step Protocol (Adapted from ADP-Glo™ Kinase Assay): [14]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Create a 2X solution of CDK9/Cyclin T1 enzyme in kinase buffer.
-
Create a 2X solution of a suitable peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for an accurate Ki determination, though 10 µM is often used for screening.[15]
-
Prepare serial dilutions of the test inhibitor (e.g., Pyrazolo[1,5-a]pyridine) in kinase buffer with a constant percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor dilution.
-
Add 2 µl of the 2X enzyme solution and mix gently.
-
Initiate the reaction by adding 2 µl of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The signal is proportional to the ADP formed and thus to kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Viability / Proliferation Assay (MTT Assay)
Objective: To measure the effect of the inhibitor on the metabolic activity of cancer cell lines, which serves as a proxy for cell viability and proliferation.
Causality: This assay moves the investigation into a biological context. It answers the question: does direct target inhibition translate into a desired cellular outcome (i.e., killing cancer cells)? It integrates the effects of cell permeability, off-target effects, and the cell's dependence on the target.
Caption: Workflow for assessing the anti-proliferative effect of an inhibitor on cancer cells.
Step-by-Step Protocol (Adapted from standard MTT protocols): [16][17]
-
Cell Plating:
-
Harvest and count cancer cells (e.g., MOLM-13 for leukemia, HCT116 for colon cancer).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of culture medium.
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Add the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plates for a defined period, typically 72 hours, at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/ml solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µl of the MTT solution to each well.[16]
-
Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium (for adherent cells) or spin down the plate (for suspension cells).
-
Add 100 µl of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against inhibitor concentration and fit to a dose-response curve to calculate the GI50 or IC50 value.
-
Western Blot for Target Engagement
Objective: To confirm that the inhibitor engages its intended target, CDK9, within the cell and produces the expected downstream effect: a reduction in the phosphorylation of the RNAPII CTD at Serine 2 (p-Ser2).
Causality: This is the crucial validation step. While the kinase assay confirms direct inhibition and the viability assay shows a cellular phenotype, this experiment links the two. Observing a dose-dependent decrease in p-Ser2 RNAPII levels upon treatment provides strong evidence that the observed cytotoxicity is indeed mediated through the on-target inhibition of CDK9.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with increasing concentrations of the inhibitor for a short duration (e.g., 2-6 hours) to observe direct effects on phosphorylation.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-Ser2 RNAPII.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total RNAPII or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. A decrease in the ratio of p-Ser2 RNAPII to total RNAPII indicates successful target engagement.[18]
-
Discussion and Future Perspectives
The comparative data reveals that the Pyrazolo[1,5-a]pyrimidine scaffold is a highly viable platform for developing potent CDK inhibitors. Compounds like BS-194 demonstrate excellent cellular anti-proliferative activity, and the scaffold can be engineered for high selectivity, as seen with compound 18b's >50-fold selectivity for CDK9 over PI3Kα.[11][12]
Compared to the first-generation pan-CDK inhibitors like Flavopiridol, newer Pyrazolo[1,5-a]pyrimidines and other selective inhibitors like NVP-2 offer the promise of an improved therapeutic window by minimizing off-target effects on cell-cycle CDKs.[2] While Flavopiridol remains a benchmark, its clinical utility has been hampered by toxicity. The future of CDK9 inhibition lies in achieving this delicate balance of high on-target potency and exquisite selectivity.
The field is also moving beyond simple inhibition. The development of Proteolysis-Targeting Chimeras (PROTACs) that specifically target CDK9 for degradation represents an exciting new frontier.[4][7] These heterobifunctional molecules use the cell's own ubiquitin-proteasome system to eliminate the target protein entirely, offering a potentially more durable and potent biological response than transient inhibition.
Conclusion
The Pyrazolo[1,5-a]pyrimidine scaffold represents a significant and promising class of CDK9 inhibitors. Head-to-head comparisons based on biochemical potency, selectivity, and cellular activity demonstrate that optimized compounds from this series are competitive with, and in some cases offer advantages over, other established inhibitor classes. Their chemical tractability and demonstrated in vivo efficacy make them a strong foundation for the continued development of next-generation transcriptional inhibitors for cancer therapy. The ultimate success of any CDK9 inhibitor will depend on its ability to potently and selectively modulate the transcriptional addiction of cancer cells while sparing normal tissues, a goal that appears increasingly achievable with scaffolds like Pyrazolo[1,5-a]pyrimidine.
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The Ascendant Trajectory of Pyrazolo[1,5-a]pyridines: An In Vivo Efficacy Comparison Guide
The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as the core of numerous compounds with significant therapeutic potential.[1] Its unique bicyclic, rigid, and planar N-heterocyclic system allows for versatile structural modifications, making it an ideal backbone for designing highly selective and potent inhibitors for a range of biological targets.[1][2] This guide provides an in-depth comparison of the in vivo efficacy of prominent pyrazolo[1,5-a]pyridine-based drugs and related heterocyclic compounds, with a primary focus on their application in oncology. We will delve into the experimental data that underpins their development, compare their performance against established and alternative therapies, and provide the detailed methodologies that validate these findings.
The Significance of the Pyrazolo[1,5-a]pyridine Core
The value of the pyrazolo[1,5-a]pyridine scaffold lies in its ability to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various protein kinases.[3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][5] Consequently, pyrazolo[1,5-a]pyrimidines have been extensively explored as protein kinase inhibitors (PKIs).[2][5] Several compounds based on this and related scaffolds have not only entered clinical trials but have also reached the market, demonstrating their therapeutic viability.[1][6]
This guide will focus on three key areas where these compounds have shown significant in vivo promise:
-
Tropomyosin Receptor Kinase (TRK) Inhibition in Oncology
-
Cyclin-Dependent Kinase (CDK) Inhibition in Oncology
-
Applications Beyond Oncology: Anti-tubercular Activity
Targeting TRK Fusion Cancers: A Paradigm Shift
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are critical for neuronal development. However, oncogenic fusions of NTRK genes with various partners create constitutively active TRK fusion proteins that act as potent cancer drivers.[6][7] The pyrazolo[1,5-a]pyrimidine core is central to the design of highly selective TRK inhibitors that have revolutionized the treatment of these cancers.[6][8]
Comparative Analysis: Pyrazolo[1,5-a]pyrimidine-based TRK Inhibitors vs. Alternatives
We will compare the next-generation inhibitor Repotrectinib (TPX-0005) , which is designed to overcome resistance mutations, with the first-generation inhibitor Larotrectinib and the second-generation inhibitor Selitrectinib (LOXO-195) . All three compounds share the pyrazolopyrimidine scaffold.
Table 1: In Vivo Efficacy Comparison of TRK Inhibitors in Xenograft Models
| Compound | Drug Class | Mouse Model | Cancer Cell Line | Dosing Regimen | Key Efficacy Outcome | Citation |
| Repotrectinib (TPX-0005) | 2nd Gen TRK Inhibitor | SCID/Beige Mice | Ba/F3 with TRKAG595R mutation | 15 or 75 mg/kg, twice daily (p.o.) | Potent tumor growth inhibition against solvent-front mutations. | [9] |
| Selitrectinib (LOXO-195) | 2nd Gen TRK Inhibitor | NIH 3T3 Mice | Cells with ΔTRKAG595R mutation | Not specified | Causes tumor growth inhibition in models with resistance mutations. | [10] |
| Larotrectinib | 1st Gen TRK Inhibitor | N/A (Clinical Data) | Various TRK Fusion Cancers | 100 mg, twice daily (p.o.) | High ORR (73%) in lung cancers; durable responses.[11] | [5][11][12] |
The development of second-generation inhibitors like Repotrectinib was a direct response to the emergence of resistance to first-generation drugs.[9] The key challenge was to design a molecule that could inhibit not only the wild-type TRK fusion but also fusions with acquired solvent-front mutations, such as TRKAG595R, which sterically hinder the binding of older inhibitors.[9] Repotrectinib's macrocyclic structure was rationally designed to overcome this steric clash, demonstrating significant in vivo activity where first-generation inhibitors would fail.[9]
Signaling Pathway: TRK Inhibition
The diagram below illustrates the mechanism of action for pyrazolo[1,5-a]pyrimidine-based TRK inhibitors. They block the ATP-binding site of the TRK fusion protein, preventing the downstream activation of pro-survival and proliferative pathways like MAPK and PI3K.
Caption: Workflow for an Orthotopic Patient-Derived Xenograft (PDX) Study.
Beyond Cancer: A New Frontier in Anti-Tubercular Therapy
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends beyond oncology. Novel derivatives have shown remarkable potency against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, offering hope against this persistent global health threat. [13][14]
In Vivo Efficacy of a Pyrazolo[1,5-a]pyridine-3-carboxamide
A lead compound, 6j , from a series of pyrazolo[1,5-a]pyridine-3-carboxamides, was evaluated for its in vivo efficacy. [13][14] Table 3: In Vivo Efficacy of an Anti-TB Pyrazolo[1,5-a]pyridine Derivative
| Compound | Drug Class | Mouse Model | Mtb Strain | Dosing Regimen | Key Efficacy Outcome | Citation |
| Compound 6j | Anti-tubercular | BALB/c Mice | Autoluminescent H37Ra | Not Specified | Significantly reduced bacterial burden. Good oral bioavailability (F=41%). | [13][14] |
The promising oral bioavailability and significant reduction in bacterial load in a murine infection model highlight the potential of this chemical class to yield new, effective treatments for tuberculosis. [13]
Experimental Protocol: Murine Pharmacokinetic (PK) Study
This protocol outlines the general steps for determining the pharmacokinetic profile of a novel compound like 6j in mice.
-
Animal Model: Male BALB/c mice are used. Animals are fasted overnight before dosing.
-
Drug Formulation & Administration: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). A single dose is administered via oral gavage (for bioavailability) or intravenous injection (as a reference).
-
Blood Sampling: A serial bleeding protocol is used. [15]Small blood samples (~30-50 µL) are collected from the submandibular or saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., K2-EDTA). Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life). Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) x 100.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold and its related heterocyclic systems represent a highly successful platform for the development of targeted therapies. In vivo studies consistently demonstrate the potent efficacy of these compounds, particularly as kinase inhibitors in oncology. The progression from first to next-generation inhibitors, as seen with the TRK family, exemplifies a rational, structure-based drug design approach that successfully overcomes clinical challenges like acquired resistance.
The success in oncology, coupled with promising results in infectious diseases, ensures that research into this versatile scaffold will continue to be a vibrant and fruitful area of drug discovery. Future work will likely focus on further optimizing selectivity, improving pharmacokinetic profiles to enhance patient convenience and efficacy, and exploring novel applications against a wider range of therapeutic targets.
References
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Title: Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [13][14] Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Pyrazolo[4,3-e]tetrazolo[1,5-b]t[13][16][17]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. [16] Source: PMC - PubMed Central URL: [Link]
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Title: Efficacy and safety of larotrectinib in patients with TRK fusion gastrointestinal cancer. [5] Source: European Journal of Cancer URL: [Link]
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Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [17] Source: ACS Publications URL: [Link]
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Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [1] Source: Molecules URL: [Link]
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Title: Murine Pharmacokinetic Studies. [15] Source: Bio-protocol URL: [Link]
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Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [2][3] Source: RSC Advances URL: [Link]
-
Title: In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts. [18] Source: Frontiers in Oncology URL: [Link]
-
Title: Larotrectinib Efficacy Withstands Various NTRK Gene Fusions in Non-Primary CNS TRK Fusion+ Cancer. [19] Source: Targeted Oncology URL: [Link]
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Title: Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. [9] Source: Cancer Discovery URL: [Link]
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Title: Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. [20][21] Source: Clinical Cancer Research URL: [Link]
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Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [6][8] Source: Molecules URL: [Link]
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Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[13][16][17]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. [4] Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
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Title: Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. [12] Source: Therapeutic Advances in Medical Oncology URL: [Link]
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Title: The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. [22] Source: Cancers (Basel) URL: [Link]
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Title: Larotrectinib Displays Favorable Safety and Efficacy in Patients with NTRK Fusion–Positive Lung Cancers. [11] Source: Targeted Oncology URL: [Link]
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Title: Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[13][16][17]riazine Sulfonamides and Their Experimental and Computational Biological Studies. [23] Source: International Journal of Molecular Sciences URL: [Link]
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Title: Efficacy of larotrectinib in pediatric cancers with NTRK gene fusions. [7] Source: Frontiers in Oncology URL: [Link]
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A Comparative Guide to Pyrazolo[1,5-a]pyridine Derivatives and First-Generation Trk Inhibitors in Oncology
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A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals
Introduction: The Critical Role of Trk Kinases in Oncology
Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, are pivotal players in neuronal development and function.[1][2] However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of Trk fusion proteins.[3] These fusion proteins result in ligand-independent, constitutive kinase activation, driving cellular growth, proliferation, and survival in a phenomenon known as "oncogene addiction."[3][4] While rare, these fusions are found across a wide array of tumor types in both adult and pediatric patients, making them a key target for precision cancer therapy.[3][5]
The advent of first-generation Trk inhibitors marked a significant paradigm shift in oncology, leading to the first tumor-agnostic drug approvals.[4][5] However, the emergence of acquired resistance has necessitated the development of next-generation inhibitors. This guide provides a detailed comparison of the pioneering first-generation inhibitors with a promising class of next-generation agents: the Pyrazolo[1,5-a]pyridine derivatives.
The Trk Signaling Pathway: A Simplified Overview
Under normal physiological conditions, neurotrophins bind to Trk receptors, inducing their dimerization and subsequent autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell survival and proliferation. In NTRK fusion-positive cancers, this pathway is constitutively active, leading to uncontrolled cell growth.
Caption: Simplified Trk signaling pathway in normal and cancerous cells.
First-Generation Trk Inhibitors: A Clinical Success Story with Emerging Challenges
Larotrectinib and Entrectinib are the two FDA-approved first-generation pan-Trk inhibitors.[1][3] They function as ATP-competitive, type I inhibitors, binding to the active conformation of the Trk kinase domain and blocking downstream signaling.[6]
| Inhibitor | Key Characteristics | Clinical Efficacy (Overall Response Rate) |
| Larotrectinib | Highly selective pan-Trk inhibitor. | ~75-80% in patients with NTRK fusion-positive cancers.[5] |
| Entrectinib | Multi-kinase inhibitor targeting TrkA/B/C, ROS1, and ALK.[3][5] | ~57% in patients with NTRK fusion-positive solid tumors.[5] |
Despite their profound initial efficacy, a significant limitation of first-generation inhibitors is the development of acquired resistance.[1][2][7] This resistance is most commonly driven by on-target mutations within the Trk kinase domain.[8] These mutations sterically hinder the binding of the inhibitors, allowing the kinase to resume its oncogenic signaling.
Common Resistance Mutations:
-
Solvent-Front Mutations: The most frequent class, such as TRKA G595R and TRKC G623R, which introduce bulky residues that clash with the inhibitor.[6][9][10]
-
Gatekeeper Mutations: Less common, examples include TRKA F589L, which affect the inhibitor's access to a hydrophobic pocket.[9][11]
-
Activation Loop Mutations: Such as TRKA G667C, located near the DFG motif.[6]
Off-target resistance, through the activation of bypass signaling pathways like MET or KRAS, has also been observed.[5]
Pyrazolo[1,5-a]pyridine Derivatives: The Next Generation's Answer to Resistance
The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a prominent framework for developing next-generation Trk inhibitors.[1][2] Notably, two of the three currently marketed drugs for NTRK fusion cancers feature this nucleus.[1][2] These compounds are designed with a more compact, macrocyclic structure to overcome the steric hindrance imposed by resistance mutations.[9]
Repotrectinib (TPX-0005), an FDA-approved second-generation inhibitor, is a key example of a Pyrazolo[1,5-a]pyrimidine derivative.[1][2] Its design specifically aimed to avoid clashes with solvent-front and gatekeeper mutations that confer resistance to first-generation agents.[9][10]
Caption: Overcoming resistance with Pyrazolo[1,5-a]pyridine derivatives.
Performance Comparison: Pyrazolo[1,5-a]pyridines vs. First-Generation Inhibitors
The primary advantage of Pyrazolo[1,5-a]pyridine derivatives lies in their potent activity against both wild-type and mutant Trk kinases.
| Feature | First-Generation Inhibitors (Larotrectinib, Entrectinib) | Pyrazolo[1,5-a]pyridine Derivatives (e.g., Repotrectinib, Compound 14j) |
| Core Scaffold | Varied | Pyrazolo[1,5-a]pyrimidine |
| Binding Mode | Type I ATP-competitive | Type I ATP-competitive |
| Activity vs. Wild-Type TrkA | High potency (low nM IC50).[5] | High potency (e.g., 14j IC50 = 0.86 nM).[12] |
| Activity vs. G595R Mutant TrkA | Significantly reduced or no activity due to steric clash.[6] | Potent activity maintained (e.g., 14j IC50 = 6.92 nM).[12] |
| Kinase Selectivity | Larotrectinib is highly selective for Trks. Entrectinib also inhibits ROS1/ALK.[3][5] | Can be designed for high Trk selectivity. Compound 14j showed higher selectivity for Trk over ALK compared to Repotrectinib, which could reduce toxicity.[12] |
| Clinical Indication | First-line treatment for NTRK fusion-positive cancers. | Treatment of NTRK fusion-positive cancers, including those resistant to first-generation inhibitors. |
Data for compound 14j is from a preclinical study and serves as a representative example of the potential of this chemical class.[12]
Experimental Protocols for Inhibitor Evaluation
Evaluating the efficacy and selectivity of Trk inhibitors requires a multi-faceted approach, combining biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
Purpose: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified Trk kinase (wild-type or mutant). This assay measures the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Methodology (Radiometric Assay - The Gold Standard): [13]
-
Reaction Setup: In a 96-well plate, combine the purified recombinant Trk kinase enzyme, a suitable peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a reaction buffer containing cofactors (e.g., MgCl2) and radioisotope-labeled ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP is washed away.
-
Detection: Quantify the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Causality and Controls: This assay directly measures the compound's ability to interfere with the kinase's catalytic function. Negative controls (no inhibitor) establish baseline enzyme activity, while positive controls (a known inhibitor like Larotrectinib) validate the assay's sensitivity.
Cell-Based Trk Phosphorylation Assay
Purpose: To assess the inhibitor's ability to block Trk autophosphorylation within a cellular context, which confirms cell permeability and engagement with the target in a more physiological environment.[14]
Methodology (Western Blot):
-
Cell Culture: Culture cells engineered to express an NTRK fusion protein (e.g., KM-12 cells, which harbor a TPM3-NTRKA fusion).[15]
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specific duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated Trk (p-Trk).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a primary antibody for total Trk as a loading control on the same or a parallel blot.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities and normalize the p-Trk signal to the total Trk signal to determine the dose-dependent inhibition of phosphorylation.
Self-Validation: The inclusion of total Trk as a loading control is critical. It ensures that any decrease in the p-Trk signal is due to inhibition of kinase activity and not a reduction in the total amount of the Trk protein.
Cell Viability Assay
Purpose: To determine the functional consequence of Trk inhibition, i.e., whether it leads to a reduction in the proliferation or survival of cancer cells dependent on Trk signaling.
Methodology (Resazurin-based Assay): [15]
-
Cell Seeding: Seed NTRK fusion-positive cells (e.g., KM-12) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add the test compound in a series of dilutions to the wells. Include vehicle-only controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Reagent Addition: Add a resazurin-based reagent (e.g., alamarBlue™ or CellTiter-Blue®) to each well. Resazurin (blue, non-fluorescent) is reduced by metabolically active, viable cells to the highly fluorescent resorufin (pink).
-
Incubation: Incubate for 1-4 hours to allow for the colorimetric/fluorometric change.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each compound concentration and determine the GI50/IC50 value.
Rationale: This assay provides a crucial link between target inhibition and the desired anti-cancer effect. Using a cell line known to be "addicted" to the Trk fusion protein provides confidence that the observed effect is on-target.[4]
Caption: A multi-assay workflow for evaluating Trk inhibitors.
Conclusion and Future Perspectives
First-generation Trk inhibitors have revolutionized the treatment of NTRK fusion-positive cancers, demonstrating the power of precision oncology. However, the clinical challenge of acquired resistance has highlighted the need for continued innovation.
Pyrazolo[1,5-a]pyridine derivatives have proven to be a highly effective scaffold for designing second-generation Trk inhibitors that can overcome the most common resistance mutations. Their compact structure allows them to bind effectively to mutant kinases that are resistant to the bulkier first-generation drugs. The development of compounds like Repotrectinib, and ongoing research into new derivatives with improved selectivity, offers a crucial therapeutic option for patients who progress on initial Trk-targeted therapy.[9][12]
The future of Trk inhibitor development will likely focus on:
-
Expanding the Arsenal: Developing a portfolio of inhibitors that can sequentially target evolving resistance mutations.
-
Improving Brain Penetrance: Creating inhibitors with better central nervous system (CNS) penetration to treat or prevent brain metastases.[4]
-
Combination Therapies: Investigating combinations of Trk inhibitors with agents that target bypass resistance pathways to prevent or treat off-target resistance.[5]
For researchers and drug developers, the Pyrazolo[1,5-a]pyridine framework represents a validated and highly promising starting point for the rational design of potent and durable next-generation Trk inhibitors.
References
-
Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. Available at: [Link]
-
TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. PubMed Central. Available at: [Link]
-
Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
-
(PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Available at: [Link]
-
EP. 4B: Understanding Treatment Resistance in First-Generation TRK Inhibitors for the Treatment of NTRK Fusion-Positive Cancers. Targeted Oncology. Available at: [Link]
-
Emerging TRK Inhibitors Are Explored Across Cancer Settings. Targeted Oncology. Available at: [Link]
-
Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. PubMed Central. Available at: [Link]
-
Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. PubMed Central. Available at: [Link]
-
Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1. PubMed Central. Available at: [Link]
-
Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases. PubMed Central. Available at: [Link]
-
Mechanisms of acquired resistance to TRK inhibitors. ASCO Publications. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models. ACS Publications. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. PubMed Central. Available at: [Link]
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Abstract 790: Altiratinib is a potent inhibitor of TRK kinases and is efficacious in TRK-fusion driven cancer models. AACR Journals. Available at: [Link]
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KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
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Acquired Resistance in TRK Fusion-Positive Cancers. OncLive. Available at: [Link]
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Pyrizolo[1,5-a]pyrimidine derivatives of the second-generation TRK inhibitor: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
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Cell-based test for kinase inhibitors. INiTS. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Pyrazolo[1,5-a]pyridin-2-ylmethanamine
For researchers and scientists engaged in the dynamic field of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. Pyrazolo[1,5-a]pyridin-2-ylmethanamine, a nitrogen-containing heterocyclic compound, requires meticulous handling from inception to termination. This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Characterization
Key Hazard Identifiers:
-
Skin and Eye Irritation: Analogous compounds are classified as causing skin irritation (Category 2) and serious eye irritation (Category 2)[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3][4][5].
-
Toxicity: While specific data is limited, nitrogen-containing heterocyclic compounds can exhibit toxic properties[6][7][8][9][10][11].
Based on this information, Pyrazolo[1,5-a]pyridin-2-ylmethanamine must be handled as a hazardous chemical waste . A formal hazardous waste determination should be conducted and documented within the laboratory[12][13][14].
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Category | Primary Route of Exposure | Source |
| Skin Corrosion/Irritation | 2 | Dermal | [1][2][3] |
| Serious Eye Damage/Irritation | 2 | Ocular | [1][2][3] |
| Specific target organ toxicity (single exposure) | 3 | Inhalation | [1][2][3] |
Personal Protective Equipment (PPE) and Safety Measures
Adherence to stringent safety protocols is non-negotiable when handling Pyrazolo[1,5-a]pyridin-2-ylmethanamine waste. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. In cases of potential splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[1][2][3].
An eyewash station and safety shower must be readily accessible in the immediate work area[1][2][3].
Waste Segregation and Container Management
Proper segregation and containment are the cornerstones of safe chemical waste management.
Step-by-Step Container Management Protocol:
-
Select an Appropriate Container: Use a container that is chemically compatible with Pyrazolo[1,5-a]pyridin-2-ylmethanamine. High-density polyethylene (HDPE) or other plastic containers are generally preferred for their durability and resistance to a wide range of chemicals[12][15][16]. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure[15].
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste"[15]. The label should also include:
-
The full chemical name: "Pyrazolo[1,5-a]pyridin-2-ylmethanamine" (avoiding abbreviations or formulas).
-
A comprehensive list of all chemical constituents in the waste.
-
The date when the waste was first added to the container (generation start date).
-
The name and contact information of the principal investigator or responsible personnel.
-
Applicable hazard warnings (e.g., "Irritant").
-
-
Keep the Container Closed: The waste container must remain closed at all times, except when adding waste[12][13]. This prevents the release of vapors and reduces the risk of spills.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills[16].
On-Site Storage and Accumulation
Designated storage areas are crucial for maintaining a safe laboratory environment.
-
Satellite Accumulation Area (SAA): Chemical waste should be stored in a designated SAA that is at or near the point of generation and under the control of laboratory personnel[12][15].
-
Secondary Containment: Place the waste container in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills[15][16].
-
Segregation of Incompatibles: Store the container with compatible chemicals. Avoid storing it with strong oxidizing agents, bases, or amines, as these have been identified as incompatible with similar compounds[3].
-
Storage Limits: Adhere to the maximum storage volume (typically 55 gallons for hazardous waste) and time limits (often up to 90 days, but can vary by jurisdiction) for SAAs[12][16].
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of Pyrazolo[1,5-a]pyridin-2-ylmethanamine.
Final Disposal Procedure
Under no circumstances should Pyrazolo[1,5-a]pyridin-2-ylmethanamine or its containers be disposed of in the regular trash or poured down the drain[1][13][17][18]. Evaporation of the chemical as a means of disposal is also strictly prohibited[13].
The only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal company[1][2][3][5][19].
Step-by-Step Final Disposal Protocol:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous chemical waste. They will have established procedures and contracts with certified waste management vendors.
-
Schedule a Pickup: Follow your institution's protocol to schedule a pickup of the waste container from your laboratory's SAA.
-
Documentation: Ensure all necessary paperwork, such as waste manifests, is completed accurately and retained for your records. This documentation is crucial for regulatory compliance[19].
-
Empty Container Disposal: Once the contents have been removed by the waste disposal company, any empty containers that held Pyrazolo[1,5-a]pyridin-2-ylmethanamine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash[13].
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- Thermo Fisher Scientific. (n.d.). Pyrazolo[1,5-a]pyridine - Safety Data Sheet.
- Fisher Scientific. (2023, September 5). Pyrazolo[1,5-a]pyridine-3-carboxylic acid - Safety Data Sheet.
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- Fisher Scientific. (n.d.). Pyrazolo[1,5-a]pyridine-2-carboxylic acid - Safety Data Sheet.
- ChemicalBook. (2025, July 24). PYRAZOLO[1,5-A]PYRIDIN-2-OL | 59942-87-9.
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- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
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- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
